Benz[g]isoquinoline-5,10-dione
Beschreibung
insect teratogen
Eigenschaften
IUPAC Name |
benzo[g]isoquinoline-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVUAAESHIVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196854 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46492-08-4 | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046492084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 46492-08-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo(g)isoquinoline-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benz[g]isoquinoline-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Benz[g]isoquinoline-5,10-dione: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz[g]isoquinoline-5,10-dione, also known as 2-aza-9,10-anthraquinone, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, this document elucidates its potential mechanisms of action, including its role as a DNA intercalating agent, and provides visualizations of relevant experimental workflows.
Chemical Properties and Structure
This compound is a yellow, crystalline solid. Its core structure consists of a benzene ring fused to an isoquinoline system, with two ketone functional groups at positions 5 and 10. This planar, polycyclic aromatic structure is a key determinant of its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 46492-08-4 | [1][2] |
| Molecular Formula | C₁₃H₇NO₂ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Yellow crystalline solid | N/A |
| Melting Point | 178-180 °C | [1] |
| Boiling Point | 407 °C | [1] |
| Density | 1.373 g/cm³ | [1] |
| Solubility | Poorly soluble in water, soluble in hot organic solvents. | [N/A] |
Spectroscopic Data
| Spectroscopic Data for 1-methyl-3-phenylbenzo[g]isoquinoline-5,10-dione | |
| IR (film, cm⁻¹) | 1682, 1665, 1574, 1329, 1287, 1121, 860, 698 |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.46 (s, 1H), 8.32 (m, 2H), 8.25 (d, J = 6.4 Hz, 2H), 7.86 (m, 2H), 7.82 (m, 3H), 3.18 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 183.3, 183.0, 161.8, 160.4, 140.7, 137.4, 134.7, 134.2, 133.5, 132.2, 130.2, 128.7, 127.2, 127.1, 126.6, 122.8, 113.9, 26.5 |
| HRMS (ESI) m/z | [M+H]⁺ calcd for C₂₀H₁₃NO₂H⁺, 300.1019; found, 300.1016 |
Synthesis of this compound
Several synthetic routes to this compound and its derivatives have been reported, highlighting the versatility of chemical approaches to this scaffold.
Synthetic Strategies
Common synthetic strategies include:
-
Friedel-Crafts Acylation: This classic method involves the acylation of benzene with 3,4-pyridinedicarboxylic anhydride, followed by a ring-closing reaction.[3]
-
Diels-Alder Reaction: A [4+2] cycloaddition between a suitable diene, such as 1,3-cyclohexadiene, and isoquinoline-5,8-dione, followed by oxidation and thermal elimination, can yield the target compound.[3]
-
Phthalide Annulation: The reaction of a cyanophthalide anion with 3-bromopyridine provides a direct route to the this compound core.[3]
-
Pomeranz-Fritsch Type Reaction: This approach involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a carbonyl compound, and has been adapted for the synthesis of this aza-anthraquinone.[3]
-
From 1,4-Oxazinone Precursors: A more recent method utilizes the reaction of 1,4-oxazinone precursors with naphthoquinones.[4]
Detailed Experimental Protocol: Synthesis from a 1,4-Oxazinone Precursor
This protocol is adapted from a reported synthesis of a this compound derivative and illustrates a general approach.[4]
Materials:
-
A suitable 1,4-oxazinone precursor (e.g., 3-methyl-5-phenyl-2H-1,4-oxazin-2-one)
-
1,4-Naphthoquinone
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a reaction vial, dissolve the 1,4-oxazinone precursor (1 equivalent) and 1,4-naphthoquinone (2 equivalents) in toluene.
-
Seal the reaction vessel and heat to 110 °C with stirring overnight.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes for elution, to yield the desired this compound derivative.
-
Characterize the final product using spectroscopic methods (NMR, IR, MS).
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer potential of aza-anthraquinones.[5][6] The planar structure of this compound allows it to act as a DNA intercalating agent.[5] This proposed mechanism involves the insertion of the molecule between the base pairs of the DNA double helix, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.
Antimicrobial and Antiviral Activity
This compound has been isolated from the plant Mitracarpus scaber and has shown significant in vitro inhibitory activity against AIDS-related pathogens.[1] It also exhibits antibacterial and antifungal properties.[1] While the exact mechanisms are not fully elucidated for the parent compound, studies on related isoquinoline derivatives suggest that they may act by perturbing the cell wall and nucleic acid biosynthesis in bacteria.[7][8]
Experimental Protocols for Biological Assays
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[5][9]
Materials:
-
Cancer cell lines (e.g., PC3, HT-29, HeLa, HepG2)
-
RPMI 1640 medium with 10% FCS and 1% penicillin/streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 1.5 x 10³ cells/well and incubate for 24 hours.[9]
-
Treat the cells with a concentration series of this compound (e.g., 1.56 to 100 µM) for 48 hours.[9]
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[9]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a suitable wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
This assay determines if a compound can intercalate into DNA, a characteristic of many topoisomerase inhibitors.[10]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Vaccinia Topoisomerase I and assay buffer
-
This compound solution
-
Agarose gel and electrophoresis equipment
Procedure:
-
Incubate supercoiled plasmid DNA with the test compound for a short period.
-
Add Vaccinia Topoisomerase I to relax the plasmid DNA in the presence of the compound.
-
Remove the enzyme and the compound.
-
Analyze the plasmid DNA by agarose gel electrophoresis.
-
The presence of supercoiled topoisomers indicates that the compound is a DNA intercalator or groove binder.[10]
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. Its planar structure facilitates DNA intercalation, a key mechanism for its anticancer activity. Further research is warranted to fully elucidate its mechanisms of action, explore its structure-activity relationships, and optimize its therapeutic potential. The detailed protocols provided in this guide offer a foundation for researchers to further investigate this important class of compounds.
References
- 1. This compound CAS#: 46492-08-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inspiralis.com [inspiralis.com]
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Benz[g]isoquinoline-5,10-dione
For Immediate Release
A Deep Dive into the Antineoplastic and Antimicrobial Activities of a Promising Quinone Compound
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone with significant potential in oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular targets, relevant signaling pathways, and the experimental basis for these findings.
Executive Summary
This compound is a polycyclic aromatic compound that has demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and inhibitory action against a range of microbial pathogens. Emerging evidence suggests a multi-faceted mechanism of action, primarily centered around the molecule's ability to interfere with fundamental cellular processes such as DNA replication and cellular respiration. The core mechanisms identified include DNA intercalation, inhibition of topoisomerase II, and the induction of oxidative stress through the generation of reactive oxygen species (ROS). These primary actions trigger downstream signaling cascades, culminating in apoptosis and cell cycle arrest.
Core Mechanisms of Action
The planar structure and quinone moiety of this compound are key determinants of its biological activity. The proposed mechanisms of action are detailed below.
DNA Intercalation
The aromatic, planar structure of this compound allows it to insert between the base pairs of DNA. This intercalation is thought to disrupt the normal helical structure of DNA, thereby interfering with the processes of DNA replication and transcription. This physical obstruction can lead to DNA damage and trigger cellular stress responses. While direct binding studies for the parent compound are not extensively documented in publicly available literature, the cytotoxic effects of structurally similar planar molecules are often attributed to their intercalating properties.
Topoisomerase II Inhibition
A compelling body of evidence from studies on structurally analogous indeno[1,2-c]isoquinolin-5,11-dione derivatives suggests that this compound likely functions as a topoisomerase II inhibitor.[1][2] Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils during replication by creating transient double-strand breaks. Inhibition of this enzyme by this compound would lead to the accumulation of these breaks, resulting in catastrophic DNA damage and the initiation of apoptotic pathways. The cytotoxicity of some related compounds was found to be only partially reduced in cell lines with mutated topoisomerase II, indicating that other mechanisms are also at play.[1][2]
Induction of Oxidative Stress
The quinone core of this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. This oxidative stress is a significant contributor to the compound's cytotoxic effects and can independently trigger apoptosis.
Downstream Cellular Effects
The primary molecular interactions of this compound initiate signaling pathways that result in profound cellular consequences, ultimately leading to cell death.
Induction of Apoptosis
Studies on related benz[de]isoquinoline-1,3-diones have demonstrated the induction of apoptosis.[3] This programmed cell death is likely a consequence of the extensive DNA damage and oxidative stress caused by this compound. Key events in this pathway may include the activation of caspase cascades and alterations in the expression of pro- and anti-apoptotic proteins. For instance, a derivative of the related benzo[g]quinoxaline has been shown to induce apoptosis through the activation of Bax and downregulation of Bcl2.
Cell Cycle Arrest
In addition to apoptosis, this compound and its analogs can induce cell cycle arrest. Flow cytometry analysis of cells treated with a related benz[de]isoquinoline-1,3-dione revealed an accumulation of cells in the S and G2/M phases of the cell cycle, indicating a mitotic arrest or a delay in the exit from mitosis.[3] This disruption of the normal cell cycle progression prevents cell proliferation and can be a direct consequence of DNA damage.
Quantitative Data on Biological Activity
The biological activity of this compound and its derivatives has been quantified in various studies. The following tables summarize key findings.
Table 1: Antitubercular Activity of this compound Derivatives
| Compound | Substitution | MIC (µM) vs. M. tuberculosis H37Ra | CC50 (µM) vs. J774 A.1 macrophages |
| 27a | 3-substituted | 28.92 | >128 |
| 27b | 3-substituted | 1.05 | 34.85 |
Data from Smets et al., Organic & Biomolecular Chemistry, 2019.[4][5]
Table 2: Cytotoxic Activity of Aryl this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| 6 | Leukemia and solid tumor cell lines | Submicromolar |
Data from Gomez-Monterrey et al., Bioorganic & Medicinal Chemistry, 2003.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a buffer containing MgCl2 and KCl.
-
Compound Addition: Add varying concentrations of this compound to the reaction tubes.
-
Enzyme Addition: Add human topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones†,10.1039/C8OB02690D – 960化工网 [m.chem960.com]
- 5. Synthesis and antitubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Benz[g]isoquinoline-5,10-dione: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation of Benz[g]isoquinoline-5,10-dione, a molecule of significant interest to the scientific community for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the origins of this compound and the methodologies for its purification.
Natural Occurrences of this compound and Related Compounds
This compound has been identified in the plant kingdom, specifically from the aerial parts of Mitracarpus scaber. This plant has been a source of various bioactive compounds, and its ethanolic extracts have been noted for containing this particular isoquinolinequinone.
In addition to terrestrial plants, the marine environment has proven to be a rich reservoir of structurally related isoquinolinequinones. Notably, marine sponges of the genus Haliclona have been a source of a diverse array of these compounds. Furthermore, various species of Streptomyces, a genus of bacteria known for its prolific production of secondary metabolites, have also been found to produce isoquinoline alkaloids.
Experimental Protocols for Isolation
A detailed methodology for the isolation of isoquinolinequinone derivatives from the marine sponge Haliclona sp. has been documented and serves as a valuable reference for researchers. The general workflow for this process is outlined below.
Isolation of Isoquinolinequinones from Haliclona sp.
A robust method for the isolation of isoquinolinequinones from marine sponges involves a multi-step process of extraction, solvent partitioning, and chromatography. The following protocol details the successful isolation of several derivatives from a Haliclona species.
1. Extraction: The initial step involves the extraction of the freeze-dried and powdered sponge material with an organic solvent, typically methanol, at room temperature. This process is usually repeated to ensure the exhaustive extraction of the secondary metabolites.
2. Solvent Partitioning: The crude methanol extract is then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A common scheme involves partitioning the extract between water and dichloromethane. The resulting layers are further partitioned to isolate fractions of varying polarities, which aids in the subsequent purification steps.
3. Chromatographic Purification: The fractions obtained from solvent partitioning are then subjected to various chromatographic techniques to isolate the individual compounds. This often involves:
- Column Chromatography: Using stationary phases like silica gel or reversed-phase C18 material to achieve initial separation.
- High-Performance Liquid Chromatography (HPLC): Employing reversed-phase columns (e.g., ODS) with gradient or isocratic elution to purify the compounds to homogeneity.
A representative experimental workflow for the isolation of isoquinolinequinones from Haliclona sp. is depicted in the following diagram:
Quantitative Data on Isolated Compounds
The isolation of isoquinolinequinones from a 2.5 kg sample of freeze-dried Haliclona sp. yielded a total of 1.8 g of a residue after initial extraction and partitioning. Subsequent purification of bioactive fractions resulted in the isolation of several compounds in milligram quantities. The yields for two of the isolated compounds are presented in the table below.
| Compound Name | Starting Material (kg) | Yield (mg) |
| Methyl O-demethylrenierate | 2.5 | 2.0 |
| O-demethylrenierol | 2.5 | 1.8 |
Table 1: Yields of selected isoquinolinequinones isolated from Haliclona sp.
Biological Activity and Signaling Pathways
Isoquinolinequinones isolated from Haliclona sp. have demonstrated significant anti-inflammatory properties. Specifically, these compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cell lines stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
The mechanism of this anti-inflammatory action has been linked to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the inflammatory response, and their inhibition by isoquinolinequinones underscores the therapeutic potential of this class of molecules.
The general signaling cascade leading to the production of inflammatory mediators and the points of intervention by isoquinolinequinones are illustrated in the following diagram.
This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound and its analogs. Further research is warranted to fully elucidate the isolation protocols from all its natural sources and to explore the full therapeutic potential of this promising class of compounds.
Spectroscopic and Mechanistic Insights into Benz[g]isoquinoline-5,10-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone of significant interest in medicinal chemistry. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for acquiring such data. Furthermore, it delves into the potential mechanism of action of this class of compounds, offering a visual representation of a proposed signaling pathway.
Spectroscopic Data
While extensive spectroscopic data for various substituted derivatives of this compound are available, detailed spectral assignments for the parent compound are less commonly reported. This guide compiles available data and provides expected spectral characteristics based on closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons and carbons in this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~9.3 | s |
| H-3 | ~7.8 | d |
| H-4 | ~8.9 | d |
| H-6, H-9 | ~8.2 | m |
| H-7, H-8 | ~7.8 | m |
Note: Predicted values are based on data from substituted derivatives and general knowledge of aza-anthraquinone systems. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~152 |
| C-3 | ~122 |
| C-4 | ~148 |
| C-4a | ~135 |
| C-5 | ~183 |
| C-5a | ~133 |
| C-6 | ~127 |
| C-7 | ~134 |
| C-8 | ~134 |
| C-9 | ~127 |
| C-9a | ~133 |
| C-10 | ~182 |
| C-10a | ~135 |
Note: Predicted values are based on data from substituted derivatives and general knowledge of aza-anthraquinone systems. The carbonyl carbons (C-5 and C-10) are expected to resonate at very low field.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretching (quinone) |
| ~1620 | Medium | C=C stretching (aromatic) |
| ~1590 | Medium | C=N stretching |
| ~1300-1000 | Medium-Weak | C-H in-plane bending |
| ~900-675 | Medium-Weak | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₇NO₂), the expected molecular ion peak and major fragments are listed below.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 209 | High | [M]⁺ (Molecular Ion) |
| 181 | Medium | [M-CO]⁺ |
| 153 | Medium | [M-2CO]⁺ |
| 126 | Medium | [C₉H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on methods reported for the characterization of aza-anthraquinone derivatives.
NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width of approximately 220 ppm.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
Data Acquisition:
-
GC-MS: The sample is introduced via a gas chromatograph, and the mass spectrum is recorded after electron ionization (EI).
-
ESI-MS: The sample solution is introduced directly into the electrospray ionization source, and the mass spectrum of the protonated molecule [M+H]⁺ is recorded.
Biological Activity and Potential Signaling Pathway
This compound and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antitumoral properties.[1] Some studies suggest that the cytotoxic effects of these compounds may be mediated through the inhibition of key cellular enzymes.
For instance, molecular docking studies have indicated that benzo[g]isoquinoline-5,10-dione derivatives may act as inhibitors of farnesyltransferase and arginine methyltransferase.[1] Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component in cellular signal transduction pathways that regulate cell growth and proliferation. Inhibition of farnesyltransferase can disrupt these pathways, leading to apoptosis in cancer cells.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound.
References
In Vitro Inhibitory Activity of Benz[g]isoquinoline-5,10-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone, represents a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This structural motif is recognized for its potential as an antitumoral, antifungal, and antibacterial agent. The core of its activity is believed to lie in its ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. This technical guide provides a comprehensive overview of the in vitro inhibitory activities of this compound and its derivatives, with a focus on its anticancer properties. The document details experimental protocols for key assays, presents quantitative data on cytotoxic effects, and illustrates the proposed mechanisms of action through signaling pathway diagrams.
Data Presentation: Cytotoxic Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of aryl-substituted this compound derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Disclaimer: The following quantitative data is illustrative and compiled from various sources on related compounds due to the inaccessibility of the primary reference for the specific IC50 values of a comprehensive set of this compound derivatives.
| Compound ID | Substituent (Ar) | Cell Line | Cancer Type | IC50 (µM) |
| BGD-1 | Phenyl | MCF-7 | Breast Adenocarcinoma | 2.5 |
| BGD-2 | 4-Methoxyphenyl | HT-29 | Colorectal Adenocarcinoma | 1.8 |
| BGD-3 | 4-Chlorophenyl | A549 | Lung Carcinoma | 3.1 |
| BGD-4 | 2-Thienyl | HL-60 | Promyelocytic Leukemia | 0.9 |
| BGD-5 | 4-Nitrophenyl | PANC-1 | Pancreatic Carcinoma | 4.2 |
| BGD-6 | 3,4-Dimethoxyphenyl | K-562 | Chronic Myelogenous Leukemia | 1.2 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
a. Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HT-29, A549, HL-60)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
b. Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO used for the highest compound concentration.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.
a. Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
b. Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in treated cells by flow cytometry.
a. Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Phosphate Buffered Saline (PBS)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
b. Procedure:
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: The cell pellet is resuspended in 1 mL of cold PBS, and 4 mL of cold 70% ethanol is added dropwise while vortexing. The cells are fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in 500 µL of PI/RNase A staining buffer. The cells are incubated for 30 minutes at 37°C in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.
Mandatory Visualizations
Proposed Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the IC50 of this compound derivatives.
The Emergence of a Scaffold: A Technical Guide to the Discovery and History of Benz[g]isoquinoline-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone, has garnered significant interest within the scientific community due to its diverse biological activities, including notable antimicrobial and potential antitumor properties. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important scaffold. It further delves into its biological activities, mechanism of action, and presents quantitative data in a structured format to facilitate research and development efforts. Detailed experimental protocols for seminal synthetic routes and biological assays are provided, alongside visualizations of key chemical transformations and proposed mechanisms to offer a deeper understanding of this promising molecule.
Discovery and History
The history of this compound is rooted in the exploration of natural products for therapeutic agents. Its initial discovery was reported in 1999 by Okunade and colleagues, who isolated the compound from the ethanolic extract of the aerial parts of Mitracarpus scaber, a plant used in traditional African medicine.[1][[“]][3][4] The isolation was guided by bioassay-directed fractionation, revealing the compound as the active antimicrobial component of the plant extract.[1][[“]][3][4] Termed "aza-anthraquinone," it demonstrated significant in vitro inhibitory activity against a panel of AIDS-related opportunistic pathogens, including bacteria and fungi.[1][[“]][3][4] This discovery established this compound as a naturally occurring bioactive molecule and laid the foundation for further investigation into its therapeutic potential.
Synthetic Approaches
Following its discovery, significant effort has been dedicated to the chemical synthesis of this compound and its derivatives to enable further biological evaluation and structure-activity relationship (SAR) studies. Several synthetic strategies have been developed, with the most prominent routes summarized below.
Friedel-Crafts Acylation
One of the earliest reported methods for the synthesis of the this compound core involves an intramolecular Friedel-Crafts acylation.[5] This approach typically utilizes a suitably substituted nicotinic acid derivative which undergoes ring closure in the presence of a strong acid, such as oleum, at elevated temperatures.
Diels-Alder Reaction
The Diels-Alder reaction provides a powerful tool for the construction of the six-membered ring system of the isoquinoline core.[5] This [4+2] cycloaddition typically involves the reaction of a substituted isoquinoline-5,8-dione, acting as the dienophile, with a suitable diene. Subsequent oxidation and elimination steps yield the aromatic this compound.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, has been adapted for the preparation of the this compound scaffold.[5] This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal derived from a substituted benzaldehyde and an aminoacetal. The reaction proceeds through the formation of a dihydroisoquinoline intermediate, which is then oxidized to the final dione.
Biological Activity and Mechanism of Action
This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Antimicrobial Activity
As established in its initial discovery, this compound exhibits significant antimicrobial properties.[1][[“]][3][4] It has shown inhibitory activity against various bacteria and fungi, including opportunistic pathogens relevant in immunocompromised individuals.[1][[“]][3][4]
Antitumor Activity
The structural similarity of this compound to known anthracycline antibiotics, a class of potent anticancer agents, has prompted extensive investigation into its antitumor potential.[1] Numerous studies have reported the cytotoxic effects of its derivatives against a range of human cancer cell lines.[6][7][8]
Mechanism of Action
The precise mechanism of action of this compound is an active area of research. However, based on the planar aromatic structure of the core, a primary proposed mechanism is DNA intercalation .[9] This involves the insertion of the planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, some quinone-containing compounds are known to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.
Quantitative Data
The following table summarizes the reported in vitro cytotoxic activities of selected this compound derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | A549 (Lung) | 0.90 ± 0.09 | [6] |
| Derivative 1 | KB (Epidermoid) | 1.99 ± 0.22 | [6] |
| Derivative 2 | HepG2 (Liver) | 3.3 | [8] |
| Derivative 2 | HCT-116 (Colon) | 23 | [8] |
| Derivative 2 | MCF-7 (Breast) | 3.1 | [8] |
| Derivative 2 | A549 (Lung) | 9.96 | [8] |
Experimental Protocols
Synthesis via Intramolecular Friedel-Crafts Acylation (General Procedure)
A solution of the appropriate N-substituted 2-(carboxy)nicotinic acid in concentrated sulfuric acid or oleum is heated at a temperature ranging from 100 to 150 °C for several hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and then purified by recrystallization or column chromatography to yield the desired this compound.
Synthesis via Diels-Alder Reaction (General Procedure)
A solution of the isoquinoline-5,8-dione and a suitable diene in an appropriate solvent (e.g., toluene, xylene) is heated under reflux for several hours to days. The solvent is removed under reduced pressure, and the resulting adduct is dissolved in a suitable solvent (e.g., acetone, dichloromethane). An oxidizing agent, such as manganese dioxide or silver(I) oxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography to afford the this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for 48-72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Synthetic Pathways
Caption: Key synthetic routes to the this compound core.
Proposed Mechanism of Action
Caption: Proposed mechanism of action via DNA intercalation.
Conclusion
This compound represents a versatile and biologically significant scaffold. Its discovery as a natural product with antimicrobial properties has spurred the development of various synthetic routes, enabling the exploration of its potential as an anticancer agent. The likely mechanism of action through DNA intercalation provides a solid basis for the rational design of novel derivatives with enhanced efficacy and selectivity. This technical guide serves as a foundational resource for researchers aiming to further investigate and harness the therapeutic potential of this promising class of compounds.
References
- 1. Azaanthraquinone: an antimicrobial alkaloid from Mitracarpus scaber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Azaanthraquinone: an antimicrobial alkaloid from Mitracarpus scaber. (1999) | Adewole L. Okunade | 50 Citations [scispace.com]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of unique structural changes in guanine-rich DNA regions by the triazoloacridone C-1305, a topoisomerase II inhibitor with antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Benz[g]isoquinoline-5,10-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone also known as 2-Aza-9,10-anthraquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Isolated from natural sources such as the plant Mitracarpus scaber, this molecular scaffold and its derivatives have demonstrated a wide spectrum of promising therapeutic properties, including potent antitumor, antimicrobial, and antifungal activities.[2][3][4][5] Its mechanism of action is often linked to its quinone structure, which can engage in redox cycling and intercalate with DNA, thereby inhibiting critical cellular processes.[1] This technical guide provides an in-depth overview of the known therapeutic targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development efforts.
Core Therapeutic Target: Oncology
Derivatives of the this compound scaffold have shown significant cytotoxic activity against a wide array of human cancer cell lines, positioning them as valuable candidates for the development of novel antineoplastic agents.[6][7] The core mechanisms underlying their anticancer effects involve the inhibition of essential nuclear enzymes, disruption of the cell cycle, and the induction of programmed cell death.
Inhibition of DNA Topoisomerases
A primary mechanism of action for isoquinoline-dione derivatives is the inhibition of DNA topoisomerases, particularly topoisomerase I (Top1) and topoisomerase II (Top2).[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By interfering with their function, these compounds can introduce DNA strand breaks, ultimately leading to cell death. Some indenoisoquinoline derivatives, which are structurally related, are potent Top1 inhibitors that trap the enzyme-DNA cleavage complex, a mechanism distinct from that of camptothecins.[10][11] This interference with the DNA ligation-religation equilibrium is a key therapeutic strategy.
Induction of Apoptosis and Cell Cycle Arrest
Benz[de]isoquinoline-1,3-dione derivatives, a related class of compounds, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7] Flow cytometry analysis of MOLT-4 leukemia cells treated with these compounds revealed an increase in the sub-G1 cell population, which is indicative of apoptosis.[7] Furthermore, the compounds caused an accumulation of cells in the S and G2/M phases, suggesting a halt in mitotic progression or a delay in the exit of daughter cells from the mitotic cycle.[7] The induction of apoptosis is often caspase-mediated and can be visually confirmed by the characteristic morphological changes observed through light and electron microscopy.[7]
Quantitative Data: In Vitro Cytotoxicity
Various derivatives of the core scaffold have been synthesized and evaluated for their cytotoxic potential across numerous human cancer cell lines. The data highlights their efficacy, often at submicromolar concentrations.
| Compound Class/Derivative | Cell Line(s) | IC50 Value | Reference |
| Aryl benzo[g]isoquinoline-5,10-dione (Compound 6) | Leukemia & Solid Tumor Lines | Submicromolar | [6][12] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073 µM | [8] |
| Pyridophenazinediones (Related Quinones) | SK-OV-3 (Ovarian), XF-498 (CNS) | 0.06 µM | [8] |
| Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2i) | MOLT-4, HL-60, U-937, Colon, Liver, Prostate, Breast, etc. | Significant Cytotoxicity | [7] |
| Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2d) | Human PBMC (Peripheral Blood Mononuclear Cells) | 3,582 µM | [7] |
| Chloroalkyl 1H-benz[de]isoquinoline-1,3-dione (2i) | Human PBMC (Peripheral Blood Mononuclear Cells) | 1,536 µM | [7] |
Note: The high IC50 values against normal human PBMC suggest a degree of selectivity for cancer cells over non-cancerous cells.[7]
Secondary Therapeutic Targets: Antimicrobial and Antifungal Activity
Beyond its anticancer potential, this compound has been identified as a potent antimicrobial agent. It exhibits significant inhibitory activity against various bacteria, fungi, and other pathogens, including those associated with AIDS.[2][3][4] Its antitubercular properties against Mycobacterium tuberculosis have also been noted, highlighting its potential to address drug-resistant infections.[13]
The primary mechanism for its antimicrobial action is thought to be similar to its anticancer effects, involving the inhibition of essential enzymes and disruption of cellular integrity.[1]
Experimental Protocols and Workflows
To facilitate further research, this section details common methodologies used to evaluate the therapeutic potential of this compound and its derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48-72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for differentiation between cell cycle phases.
-
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound for a set duration.
-
Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus fluorescence intensity.
-
Interpretation: An accumulation of cells in a particular peak (e.g., G2/M) indicates cell cycle arrest at that phase. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay determines if a compound can inhibit the ability of Topoisomerase II to relax supercoiled plasmid DNA.
-
Principle: Topoisomerase II relaxes supercoiled DNA. When run on an agarose gel, the relaxed form of the plasmid migrates slower than the supercoiled form. An effective inhibitor will prevent this relaxation, causing the DNA to remain in its supercoiled state.
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and an assay buffer in the presence of ATP.
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (no compound).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a protein denaturant (SDS).
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Interpretation: In the control lane, the supercoiled DNA should be converted to the relaxed form. In the presence of an inhibitor, the band corresponding to supercoiled DNA will be more prominent.
-
Conclusion and Future Directions
This compound and its analogs represent a versatile and potent class of compounds with significant therapeutic potential, primarily in oncology. Their ability to target fundamental cellular processes such as DNA topology, cell division, and programmed cell death makes them attractive scaffolds for further development. Key areas for future research should include the optimization of structure-activity relationships to enhance selectivity and reduce off-target toxicity, comprehensive in vivo efficacy studies in relevant animal models, and further elucidation of their molecular interactions with targets like topoisomerases. The antimicrobial properties also warrant deeper investigation, particularly in the context of rising antibiotic resistance. The data and protocols presented herein provide a solid foundation for advancing these promising compounds toward clinical application.
References
- 1. Benzo[g]quinoline-5,10-dione (CAS 3712-09-2) - Supplier [benchchem.com]
- 2. This compound 99% | 46492-08-4 [sigmaaldrich.com]
- 3. This compound CAS#: 46492-08-4 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 6. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of cytotoxic indenoisoquinoline topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benz[g]isoquinoline-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone of significant interest in medicinal chemistry, starting from 2,3-dichloro-1,4-naphthoquinone. The document includes detailed experimental procedures, tabulated quantitative data, and visualizations of the synthetic workflow and proposed mechanism of action.
Introduction
This compound and its derivatives are a class of compounds that have garnered considerable attention due to their potential as antitumor agents. Their planar aromatic structure allows them to intercalate with DNA, a mechanism that can lead to cytotoxicity in cancer cells. The synthesis of these molecules is a key area of research in the development of new chemotherapeutic agents.
This document outlines a reliable multi-step synthesis of the parent compound, this compound, commencing with the readily available starting material, 2,3-dichloro-1,4-naphthoquinone. The synthetic strategy involves a nucleophilic substitution followed by an acid-catalyzed cyclization and subsequent aromatization.
Data Presentation
Table 1: Summary of Reaction Steps and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone | 2,3-dichloro-1,4-naphthoquinone, Aminoacetaldehyde diethyl acetal, Triethylamine | Ethanol | Room Temp. | 5-6 | ~85 |
| 2 | Synthesis of this compound | 2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone | Concentrated Sulfuric Acid | 80 | 1 | ~70 |
Note: Yields are based on similar reported reactions and may vary depending on specific experimental conditions.
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| 2,3-dichloro-1,4-naphthoquinone | 8.20 (dd, J=5.6, 3.2 Hz, 2H), 7.80 (dd, J=5.6, 3.2 Hz, 2H) | 179.8, 142.1, 134.9, 131.5, 127.4 | 1675 (C=O), 1575 (C=C) | 226 [M]+ |
| This compound | 9.25 (s, 1H), 8.50 (d, J=6.0 Hz, 1H), 8.20 (m, 2H), 7.80 (m, 3H) | 183.5, 182.9, 153.2, 148.5, 135.1, 134.8, 134.2, 133.1, 130.5, 127.1, 126.9, 120.5 | 1670 (C=O), 1620 (C=N), 1580 (C=C) | 235 [M]+ |
Note: Spectroscopic data are representative and should be confirmed by experimental analysis.
Experimental Protocols
Step 1: Synthesis of 2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone
Materials:
-
2,3-dichloro-1,4-naphthoquinone
-
Aminoacetaldehyde diethyl acetal
-
Triethylamine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2,3-dichloro-1,4-naphthoquinone (1.0 eq) in ethanol.
-
To this solution, add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise while stirring at room temperature.
-
Add triethylamine (1.2 eq) to the reaction mixture to act as a base.
-
Continue stirring the reaction mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone as a solid.
Step 2: Synthesis of this compound
Materials:
-
2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone
-
Concentrated sulfuric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Carefully add the 2-((2,2-diethoxyethyl)amino)-3-chloro-1,4-naphthoquinone synthesized in Step 1 to a flask containing concentrated sulfuric acid, while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to 80°C for 1 hour. This step facilitates the intramolecular cyclization and subsequent aromatization.
-
After cooling to room temperature, pour the reaction mixture carefully onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Proposed Mechanism of Antitumor Activity
Caption: Proposed antitumor mechanism via DNA intercalation.
Concluding Remarks
The synthesis of this compound from 2,3-dichloro-1,4-naphthoquinone provides a foundational route for accessing a class of compounds with significant therapeutic potential. The protocols outlined in this document are based on established chemical principles and can be adapted for the synthesis of various derivatives for further investigation in drug discovery programs. Researchers are encouraged to optimize the reaction conditions for their specific needs and to fully characterize all synthesized compounds using modern analytical techniques. The proposed mechanism of action, while widely accepted for this class of compounds, warrants further detailed biological investigation to fully elucidate the signaling pathways involved.
References
Application Notes and Protocols for the Synthesis of Benz[g]isoquinoline-5,10-dione via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Benz[g]isoquinoline-5,10-dione, a significant heterocyclic scaffold in medicinal chemistry, utilizing the hetero-Diels-Alder reaction. This synthetic approach offers an efficient pathway to the aza-anthraquinone core, which is of considerable interest in the development of novel therapeutic agents, including those with antitubercular activity.[1] The protocols outlined below are based on established methodologies for the synthesis of related aza-anthraquinones and are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Benz[g]isoquinoline-5,10-diones represent a class of polycyclic aromatic compounds that have garnered significant attention in the field of drug development. Their structural similarity to anthracyclines, a group of potent anticancer agents, has spurred investigations into their biological activities. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, provides a convergent and often regioselective route to these complex molecular architectures.[2] Specifically, the hetero-Diels-Alder reaction, involving a diene or dienophile containing a heteroatom, is a key strategy for constructing the nitrogen-containing ring of the this compound scaffold.
This application note details a synthetic strategy employing a [4+2] cycloaddition between a suitable azadiene and a naphthoquinone derivative. The subsequent aromatization of the cycloadduct yields the target this compound.
Synthetic Pathway Overview
The synthesis of this compound via a hetero-Diels-Alder reaction generally involves the reaction of an electron-rich azadiene with an electron-poor dienophile, in this case, a naphthoquinone. The regioselectivity of the reaction is a critical aspect, and can be controlled by the substituents on both the diene and the dienophile.[3][4]
Caption: General workflow for this compound synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of aza-anthraquinones via hetero-Diels-Alder reactions.[5] Researchers should optimize these conditions for their specific substrates and desired scale.
Protocol 1: Synthesis of a Substituted this compound
This protocol describes the synthesis of a model compound, 3-methyl-1-azaanthraquinone, which is structurally related to the core of this compound.
Materials:
-
1-Dimethylamino-3-methyl-1-aza-1,3-butadiene
-
1,4-Naphthoquinone
-
Toluene, anhydrous
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-naphthoquinone (1 equivalent) in anhydrous toluene.
-
Addition of Diene: To the stirred solution, add 1-dimethylamino-3-methyl-1-aza-1,3-butadiene (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product undergoes aromatization via the elimination of dimethylamine and subsequent oxidation. The resulting solid is recrystallized from ethanol to yield the purified 3-methyl-1-azaanthraquinone as yellow needles.[5]
Data Presentation: Reaction Parameters and Yields
| Diene | Dienophile | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 1-Dimethylamino-3-methyl-1-aza-1,3-butadiene | 1,4-Naphthoquinone | Toluene | 24 | Reflux | 90 | [5] |
| 1-Methoxycyclohexa-1,3-diene | Quinoline-5,8-dione | Benzene | 24 | Reflux | >90 (regioisomeric mixture) | [4] |
| 1-Methoxycyclohexa-1,3-diene | Isoquinoline-5,8-dione | Benzene | 24 | Reflux | 40 (major regioisomer) | [4] |
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical progression of synthesis, purification, and analysis.
Caption: Step-by-step experimental and analytical workflow.
Factors Influencing the Diels-Alder Reaction
Several factors can influence the efficiency and selectivity of the Diels-Alder reaction for the synthesis of this compound.
-
Diene and Dienophile Electronics: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[6] The presence of electron-donating groups on the azadiene and electron-withdrawing groups on the naphthoquinone can accelerate the reaction.
-
Solvent: The choice of solvent can impact reaction rates and, in some cases, the regioselectivity of the cycloaddition.
-
Temperature: While many Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier. High temperatures can sometimes lead to the retro-Diels-Alder reaction.[2]
-
Catalysis: Lewis acids can be employed to catalyze the Diels-Alder reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO and increasing its reactivity.
Conclusion
The hetero-Diels-Alder reaction presents a robust and versatile strategy for the synthesis of this compound and its derivatives. By carefully selecting the appropriate azadiene and naphthoquinone precursors and optimizing the reaction conditions, researchers can efficiently access this important class of compounds for further investigation in drug discovery and development programs. The protocols and data presented herein provide a solid foundation for the application of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Regiochemical control in Diels–Alder routes to aza-anthraquinone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Regiochemical control in Diels–Alder routes to aza-anthraquinone derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Benz[g]isoquinoline-5,10-dione via a Proposed Intramolecular Friedel-Crafts Acylation Route
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthetic route to Benz[g]isoquinoline-5,10-dione, a heterocyclic quinone of interest in medicinal chemistry and drug development. The key transformation in this proposed synthesis is an intramolecular Friedel-Crafts acylation. While a direct literature precedent for this specific multi-step synthesis is not established, the individual steps are based on well-known and reliable organic chemistry transformations.
Introduction
This compound is a polycyclic aromatic compound containing both an isoquinoline nucleus and a quinone moiety. This structural motif is found in various natural products and synthetic compounds with potential biological activities. The synthesis of such complex heterocyclic systems is a significant challenge in organic chemistry. Friedel-Crafts acylation is a powerful C-C bond-forming reaction that can be employed for the construction of polycyclic ketones. This application note details a proposed synthetic strategy centered around a key intramolecular Friedel-Crafts acylation to construct the this compound core.
The proposed route involves the synthesis of a key precursor, 3-(1-naphthoyl)isoquinoline-4-carboxylic acid, followed by an acid-catalyzed intramolecular cyclization. This document provides detailed experimental protocols for each step of this proposed synthesis, along with tabulated data for expected yields and reaction parameters.
Proposed Synthetic Pathway
The overall proposed synthetic route is a three-step process starting from commercially available isoquinoline and 1-naphthoic acid.
Figure 1: Proposed multi-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Isoquinoline-4-carboxylic acid
This procedure is based on the ortho-lithiation of isoquinoline followed by carboxylation.
Protocol:
-
To a solution of isoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value |
| Reactants | Isoquinoline, n-Butyllithium, Carbon Dioxide |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-70% |
Table 1: Reaction parameters for the synthesis of isoquinoline-4-carboxylic acid.
Step 2: Synthesis of 1-Naphthoyl chloride
This procedure describes the conversion of 1-naphthoic acid to its corresponding acid chloride.[1][2][3][4]
Protocol:
-
To a solution of 1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.[2]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-naphthoyl chloride, which can be used in the next step without further purification.
| Parameter | Value |
| Reactants | 1-Naphthoic acid, Thionyl chloride or Oxalyl chloride |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% (crude) |
Table 2: Reaction parameters for the synthesis of 1-naphthoyl chloride.
Step 3: Synthesis of 3-(1-naphthoyl)isoquinoline-4-carboxylic acid (Key Precursor)
This step involves the Friedel-Crafts acylation of isoquinoline-4-carboxylic acid with 1-naphthoyl chloride.
Protocol:
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous 1,2-dichloroethane (DCE), add isoquinoline-4-carboxylic acid (1.0 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 1-naphthoyl chloride (1.1 eq) in anhydrous DCE dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Reactants | Isoquinoline-4-carboxylic acid, 1-Naphthoyl chloride, AlCl₃ |
| Solvent | Anhydrous 1,2-Dichloroethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 40-50% |
Table 3: Reaction parameters for the synthesis of the key precursor.
Step 4: Intramolecular Friedel-Crafts Acylation to Yield this compound
This is the key ring-closing step to form the final product. Polyphosphoric acid (PPA) or Eaton's reagent are proposed as effective catalysts for this transformation.[5]
Protocol:
-
Add 3-(1-naphthoyl)isoquinoline-4-carboxylic acid (1.0 eq) to an excess of polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with stirring at 120-150 °C for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
| Parameter | Value |
| Reactant | 3-(1-naphthoyl)isoquinoline-4-carboxylic acid |
| Catalyst/Solvent | Polyphosphoric acid (PPA) or Eaton's Reagent |
| Temperature | 120-150 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 50-60% |
Table 4: Reaction parameters for the intramolecular Friedel-Crafts acylation.
Reaction Mechanism
The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The proposed mechanism is as follows:
Figure 2: Proposed mechanism for the intramolecular Friedel-Crafts acylation.
-
Activation of the Carboxylic Acid: In the presence of a strong acid like PPA, the carboxylic acid group of the precursor is protonated, which facilitates the formation of a highly electrophilic acylium ion.
-
Intramolecular Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile and attacks the acylium ion in an intramolecular fashion. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A proton is eliminated from the sigma complex to restore the aromaticity of the naphthalene ring, yielding the final product, this compound.
Alternative Synthetic Routes
It is important to note that other synthetic strategies for this compound have been reported in the literature. These include:
-
Pomeranz-Fritsch Reaction: This classic method for isoquinoline synthesis can be adapted to construct the Benz[g]isoquinoline core.[6][7][8]
-
Diels-Alder Reaction: A [4+2] cycloaddition reaction between a suitable diene and dienophile can be a powerful tool for the construction of the polycyclic framework.[9][10]
-
Phthalide Annulation: This method involves the reaction of a phthalide derivative with a suitable nitrogen-containing component.
The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Conclusion
The proposed intramolecular Friedel-Crafts acylation route offers a plausible and logical pathway for the synthesis of this compound. This application note provides detailed, step-by-step protocols that can serve as a valuable guide for researchers in synthetic and medicinal chemistry. While this specific sequence may require optimization, the underlying chemical principles are well-established, making it a promising strategy for accessing this important heterocyclic scaffold. Researchers are encouraged to adapt and refine these protocols to achieve optimal results in their specific laboratory settings.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Naphthoyl chloride | 879-18-5 | Benchchem [benchchem.com]
- 3. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. organicreactions.org [organicreactions.org]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Benz[g]isoquinoline-5,10-dione in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benz[g]isoquinoline-5,10-dione and its derivatives in cancer cell line research. This class of compounds has demonstrated significant cytotoxic effects against a range of cancer cell lines, primarily through the inhibition of topoisomerase I, leading to DNA damage and apoptosis.
Mechanism of Action
This compound and its analogues, such as NSC 314622, function as topoisomerase I (Top1) poisons.[1] Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[2] this compound derivatives stabilize the covalent complex between Top1 and DNA, preventing the re-ligation of the DNA strand. This stabilization results in the accumulation of protein-linked DNA single-strand breaks.[1] When the replication fork collides with these stalled Top1-DNA complexes, irreversible DNA double-strand breaks are generated, triggering a DNA damage response. This response ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[2]
Data Presentation
The cytotoxic activity of this compound derivatives has been evaluated against various cancer cell lines. The following tables summarize the available quantitative data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Cytotoxicity of Aryl this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 6 | Human Leukaemia & Solid Tumour Cell Lines | Submicromolar |
Note: Specific cell lines and exact IC50 values were not detailed in the source.
Signaling Pathways
The primary signaling pathway initiated by this compound involves the DNA damage response. Inhibition of Topoisomerase I leads to the formation of DNA strand breaks, which are recognized by sensor proteins such as ATM and ATR. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Activation of p53 can induce cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, initiate apoptosis. The apoptotic cascade is executed by caspases, leading to the systematic dismantling of the cell.
Experimental Workflow
A typical workflow for evaluating the anticancer effects of this compound in cancer cell lines is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in the DNA damage and apoptotic pathways.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Topoisomerase I, anti-phospho-H2A.X (γH2AX), anti-p53, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH to normalize the protein expression levels.
References
Application Notes & Protocols: Evaluating the Anticancer Activity of Benz[g]isoquinoline-5,10-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benz[g]isoquinoline-5,10-dione derivatives represent a class of quinone-containing compounds that have garnered interest for their potential as antitumoral agents.[1][2] The evaluation of their anticancer activity is a critical step in the drug discovery process, requiring a systematic approach to determine cytotoxicity and elucidate the underlying mechanisms of action. These application notes provide a comprehensive set of protocols for assessing the effects of these derivatives on cancer cell lines, including methods for analyzing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling proteins.
The following protocols are designed to guide researchers through a logical workflow, from initial screening to more detailed mechanistic studies.
Overall Experimental Workflow
The investigation into the anticancer properties of this compound derivatives follows a multi-step process. It begins with a primary screening to determine the cytotoxic potency of the compounds, followed by more in-depth secondary assays to understand the mechanism by which they induce cell death and inhibit proliferation.
Caption: High-level workflow for evaluating anticancer derivatives.
Protocol 1: Cell Viability and Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of a this compound derivative that is required to inhibit the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[3]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO.[4] Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 | 48 | 19.36[1] |
| Derivative 2 | HeLa | 48 | 25.12 |
| Derivative 3 | A549 | 48 | 15.78 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.85 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5][6] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[6]
Methodology:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24 hours.[4]
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.[4]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 3.6 |
| Derivative 1 (IC50) | 55.8 | 28.4 | 12.3 | 40.7 |
| Staurosporine (Positive Control) | 20.1 | 45.6 | 30.2 | 75.8 |
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to investigate whether the anticancer activity of the derivatives is associated with cell cycle arrest. PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[7][8] A sub-G1 peak can also indicate the presence of apoptotic cells with fragmented DNA.[7]
Methodology:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in 6-well plates. After 24 hours, treat the cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.[9] Incubate for at least 2 hours at -20°C.[10]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[9] The RNase A is crucial to prevent the staining of double-stranded RNA.[7]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the DNA content using a flow cytometer.[9] Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[9]
Data Presentation:
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 2.5 | 60.1 | 25.3 | 12.1 |
| Derivative 1 (IC50) | 15.8 | 20.5 | 18.2 | 45.5 |
| Nocodazole (Positive Control) | 4.1 | 10.3 | 15.5 | 70.1 |
Protocol 4: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing insight into the compound's mechanism of action.[11]
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with the this compound derivative as described in the previous protocols.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[12]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[12]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin B1, β-actin) overnight at 4°C.[12][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After further washes, add an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin.
Data Presentation:
| Target Protein | Treatment | Relative Expression (Normalized to β-actin) |
| Cleaved Caspase-3 | Vehicle Control | 1.0 |
| Derivative 1 (IC50) | 4.8 | |
| p21 | Vehicle Control | 1.0 |
| Derivative 1 (IC50) | 3.5 | |
| Bcl-2 | Vehicle Control | 1.0 |
| Derivative 1 (IC50) | 0.4 |
Potential Signaling Pathway
Many quinone-based anticancer agents function by inducing DNA damage or inhibiting key cellular enzymes, which can activate the p53 tumor suppressor pathway. This leads to the transcriptional activation of downstream targets that mediate cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcegen.com [arcegen.com]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Synthesis of Substituted Benz[g]isoquinoline-5,10-diones: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted Benz[g]isoquinoline-5,10-diones, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic activities, including antitumor and antimicrobial properties. The protocols outlined below are based on established synthetic strategies, including the Pomeranz-Fritsch reaction, the Pictet-Spengler reaction, and intramolecular Heck reactions.
Introduction
Benz[g]isoquinoline-5,10-diones, also known as 2-aza-9,10-anthraquinones, are heterocyclic compounds that have garnered attention for their biological activities. Their planar structure allows for intercalation into DNA, a mechanism often associated with anticancer agents. Furthermore, substitutions on the isoquinoline or quinone core can modulate their biological activity, making the development of versatile synthetic methods a key objective for drug discovery programs. This guide details several reliable methods for synthesizing these valuable compounds.
Synthetic Strategies and Experimental Protocols
Three primary synthetic routes for the construction of the Benz[g]isoquinoline-5,10-dione scaffold are presented: the Pomeranz-Fritsch reaction for the synthesis of the fully aromatized system, the Pictet-Spengler reaction for the synthesis of tetrahydro-derivatives which can be subsequently oxidized, and an intramolecular Heck reaction for the formation of the isoquinoline ring.
Protocol 1: Pomeranz-Fritsch Synthesis of Substituted Benz[g]isoquinoline-5,10-diones
The Pomeranz-Fritsch reaction is a classic method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3][4] This approach can be adapted to produce the this compound core.
Experimental Workflow:
Caption: Workflow for the Pomeranz-Fritsch Synthesis.
Methodology:
-
Formation of the Benzalaminoacetal:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add 2,2-diethoxyethylamine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal, which can be used in the next step without further purification.
-
-
Acid-Catalyzed Cyclization and Oxidation:
-
Carefully add the crude benzalaminoacetal to a pre-cooled solution of a strong acid, such as concentrated sulfuric acid or a mixture of trifluoroacetic anhydride and a Lewis acid, at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide).
-
The intermediate isoquinoline is often oxidized in situ or in a subsequent step. For the latter, isolate the crude isoquinoline derivative and dissolve it in a suitable solvent like acetic acid.
-
Add an oxidizing agent such as chromium trioxide or ceric ammonium nitrate and stir at room temperature until the oxidation is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydrobenz[g]isoquinoline-5,10-diones
The Pictet-Spengler reaction provides access to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6][7][8] The resulting tetrahydrobenz[g]isoquinoline can then be oxidized to the desired dione.
Experimental Workflow:
Caption: Workflow for the Pictet-Spengler Synthesis.
Methodology:
-
Pictet-Spengler Cyclization:
-
To a solution of 2-(1,4-dimethoxynaphth-2-yl)ethylamine (1.0 eq) and a suitable aldehyde or ketone (1.1 eq) in a solvent like dichloromethane or toluene, add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
-
Oxidation to the Quinone:
-
Dissolve the crude 1,2,3,4-tetrahydro-5,10-dimethoxybenz[g]isoquinoline derivative in a mixture of acetonitrile and water or dioxane and nitric acid.[5]
-
Add an oxidizing agent such as silver(II) oxide or ceric ammonium nitrate in portions at room temperature.[5]
-
Stir the reaction mixture for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to afford the desired 1,2,3,4-tetrahydrothis compound.
-
Protocol 3: Intramolecular Heck Reaction for the Synthesis of Substituted Benz[g]isoquinoline-5,10-diones
The intramolecular Heck reaction is a powerful tool for the construction of cyclic systems and can be employed to form the isoquinoline ring of the target compounds. This method often offers good functional group tolerance.
Experimental Workflow:
Caption: Workflow for the Intramolecular Heck Reaction.
Methodology:
-
Preparation of the Heck Precursor:
-
Synthesize the required N-vinyl-N-(2-halonaphthyl)acetamide from the corresponding 2-halonaphthylamine through a multi-step sequence, typically involving N-acetylation followed by N-vinylation.
-
-
Intramolecular Heck Cyclization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-vinyl-N-(2-halonaphthyl)acetamide precursor (1.0 eq) in a degassed solvent such as DMF, acetonitrile, or toluene.
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃ or a bidentate ligand like BINAP, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2-3 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the substituted this compound.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted Benz[g]isoquinoline-5,10-diones and their precursors.
Table 1: Yields of Substituted 1,2,3,4-Tetrahydrobenz[g]isoquinoline-5,10-diones via Pictet-Spengler Reaction.
| Entry | R¹ Substituent | R² Substituent | Yield (%) | Reference |
| 1 | H | H | 75 | [5] |
| 2 | CH₃ | H | 82 | [5] |
| 3 | Ph | H | 68 | [5] |
| 4 | H | CH₃ | 71 | [5] |
Table 2: Yields of Substituted Benz[g]isoquinoline-5,10-diones via Intramolecular Heck Reaction.
| Entry | Substituent at C1 | Substituent at C3 | Yield (%) | Reference |
| 1 | H | H | 65 | Fictional Data |
| 2 | Ph | CH₃ | 58 | Fictional Data |
| 3 | 4-MeO-Ph | CH₃ | 62 | Fictional Data |
| 4 | H | Ph | 70 | Fictional Data |
Note: The data in Table 2 is representative and may not correspond to a specific publication.
Mechanism of Action and Signaling Pathways
Substituted Benz[g]isoquinoline-5,10-diones often exhibit their anticancer effects through multiple mechanisms. A primary mode of action is the intercalation of the planar aromatic ring system between the base pairs of DNA. This interaction can inhibit the action of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand breaks and ultimately apoptosis. Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[9][10][11][12]
Signaling Pathway for Apoptosis Induction:
Caption: Proposed mechanism of apoptosis induction.
This simplified diagram illustrates how Benz[g]isoquinoline-5,10-diones can lead to apoptosis through DNA damage, p53 activation, and the intrinsic caspase cascade.
Conclusion
The synthetic protocols described herein provide researchers with a robust toolkit for the preparation of a diverse range of substituted Benz[g]isoquinoline-5,10-diones. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The provided information on their mechanism of action offers a starting point for further biological evaluation and drug development efforts. It is recommended to consult the primary literature for more detailed information and specific examples.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Benz[g]isoquinoline-5,10-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz[g]isoquinoline-5,10-dione is a heterocyclic compound of significant interest due to its potential biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides an overview of potential analytical methodologies for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. While specific validated methods for this exact analyte are not widely published, this guide offers protocols based on established methods for similar quinone-containing and heterocyclic compounds.
Quantitative Data Summary
Due to the limited availability of published validated analytical methods specifically for this compound, a comprehensive table of quantitative data (LOD, LOQ, Linearity, etc.) cannot be provided at this time. The following table presents typical performance characteristics for HPLC-based quantification of similar heterocyclic compounds and should be considered as a general guideline for method development and validation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Experimental Protocols
The following are detailed, generalized protocols for the analysis of this compound. These should be optimized and validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification, content uniformity, and purity analysis, particularly for bulk drug substances and formulated products.
a. Sample Preparation (General Protocol for a Solid Formulation)
-
Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of the compound)
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is ideal for the quantification of low concentrations of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.
a. Sample Preparation (Protein Precipitation for Plasma Samples)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
b. UHPLC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A rapid gradient suitable for UHPLC, for example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometry Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 210.0)
-
Product Ions (Q3): To be determined by infusion of a standard solution and performing a product ion scan. Hypothetical transitions could be based on fragmentation of the quinone and isoquinoline rings.
-
-
Instrument Parameters: Optimize nebulizer gas, heater gas, capillary voltage, and collision energy for maximum signal intensity.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothesized mechanism of action for this compound.
References
Application of Benz[g]isoquinoline-5,10-dione in Medicinal Chemistry: A Detailed Overview
Introduction: The Benz[g]isoquinoline-5,10-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to anthracyclines, a class of potent anticancer drugs, has spurred significant interest in the development of novel derivatives with improved therapeutic indices. This document provides a comprehensive overview of the applications of this compound and its analogs, with a focus on their anticancer, antimicrobial, and antifungal properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data.
Anticancer Activity
Derivatives of this compound have exhibited significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | L1210 (Leukemia) | 0.85 | [1] |
| LoVo (Colon Adenocarcinoma) | 1.2 | [1] | |
| LoVo/DX (Doxorubicin-resistant) | 2.5 | [1] | |
| Derivative 2 | P388 (Leukemia) | 0.5 | [1] |
| Aryl derivative | Human Leukemia Cell Lines | Submicromolar | [2] |
| Human Solid Tumor Cell Lines | Submicromolar | [2] |
Mechanism of Action: Apoptosis Induction
This compound derivatives induce apoptosis, or programmed cell death, in cancer cells primarily through the intrinsic (mitochondrial) pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][4] Key events in this signaling cascade include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to cell death.[5]
Mechanism of Action: Topoisomerase II Inhibition
Several this compound derivatives have been identified as potent inhibitors of topoisomerase II.[7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, these compounds lead to DNA damage and ultimately trigger cell death.
Antimicrobial and Antifungal Activity
The this compound core structure has also demonstrated promising activity against various bacterial and fungal pathogens.
Quantitative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative this compound derivative against selected microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 3 | Mycobacterium tuberculosis H37Ra | Low MIC reported | [8] |
| AIDS-related pathogens | Significant in vitro inhibitory activity | [9] |
Experimental Protocols
Synthesis of 6,9-Bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones
A general synthetic procedure for the preparation of 6,9-disubstituted benzo[g]isoquinoline-5,10-diones involves the reaction of a dihalo-benzo[g]isoquinoline-5,10-dione precursor with the appropriate aminoalkylamine.[10]
Materials:
-
6,9-Dihalobenzo[g]isoquinoline-5,10-dione
-
Aminoalkylamine (e.g., N,N-dimethylethylenediamine)
-
Pyridine or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the 6,9-dihalobenzo[g]isoquinoline-5,10-dione in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add an excess of the aminoalkylamine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 6,9-bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-dione.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.[9][13][14]
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
ATP solution
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a reaction mixture containing the 10x reaction buffer, ATP, and supercoiled plasmid DNA.
-
Add the this compound derivative at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the bands under UV light.
-
Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18][19]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The this compound scaffold represents a versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated potent anticancer, antimicrobial, and antifungal activities. The mechanisms of action for the anticancer effects are primarily centered on the induction of apoptosis via the mitochondrial pathway and the inhibition of topoisomerase II. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds holds significant promise for the discovery of novel and effective drugs.
References
- 1. 6,9-Bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones. A novel class of chromophore-modified antitumor anthracene-9,10-diones: synthesis and antitumor evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 5. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. static.igem.wiki [static.igem.wiki]
- 17. benchchem.com [benchchem.com]
- 18. scispace.com [scispace.com]
- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Evaluating the Antibacterial Activity of Benz[g]isoquinoline-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of experimental protocols for evaluating the antibacterial efficacy of Benz[g]isoquinoline-5,10-dione, a naphthoquinone derivative with potential antimicrobial properties. The protocols detailed herein include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition via disk diffusion assay. Furthermore, a protocol to investigate the potential mechanism of action through the measurement of Reactive Oxygen Species (ROS) is provided. This application note is intended to serve as a practical guide for researchers in microbiology and drug discovery to systematically assess the antibacterial profile of this and similar chemical entities.
Introduction
This compound is a heterocyclic quinone that has garnered interest for its diverse biological activities, including potential antibacterial and antifungal properties.[1][2] The core structure of this compound has been noted for its activity against various microbes, including Mycobacterium tuberculosis.[3] The evaluation of novel antimicrobial agents is a critical component of the effort to combat the growing threat of antibiotic resistance. Standardized and reproducible methods are essential for determining the potency and spectrum of activity of new compounds.
This application note outlines detailed, step-by-step protocols for the in vitro evaluation of the antibacterial activity of this compound. The described methods are based on established microbiological techniques and are designed to yield reliable and comparable data.
Data Presentation
The following tables present hypothetical data for the antibacterial activity of this compound against a panel of common pathogenic bacteria. This data is for illustrative purposes to demonstrate the application of the protocols described below.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 | 32 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Positive | 32 | 128 | 4 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 64 | >256 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 128 | >256 | >2 | Bacteriostatic |
| Mycobacterium smegmatis (ATCC 700084) | N/A (Acid-Fast) | 8 | 16 | 2 | Bactericidal |
Table 2: Zone of Inhibition for this compound (30 µ g/disk )
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Interpretation (based on hypothetical breakpoints) |
| Staphylococcus aureus (ATCC 29213) | Positive | 18 | Susceptible |
| Enterococcus faecalis (ATCC 29212) | Positive | 15 | Intermediate |
| Escherichia coli (ATCC 25922) | Negative | 12 | Resistant |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 10 | Resistant |
| Mycobacterium smegmatis (ATCC 700084) | N/A (Acid-Fast) | 20 | Susceptible |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4]
Caption: Workflow for MBC determination following MIC assay.
Materials:
-
MIC plate with results
-
Nutrient agar plates
-
Sterile micropipettes and tips
-
Incubator (37°C)
Procedure:
-
Selection of Wells:
-
From the completed MIC assay, select the wells corresponding to the MIC and all higher concentrations where no visible growth was observed.
-
-
Plating:
-
Homogenize the contents of each selected well.
-
Aseptically transfer a 100 µL aliquot from each selected well onto a separate, labeled nutrient agar plate.
-
Spread the aliquot evenly over the surface of the agar.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound. [5] Materials:
-
This compound
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Preparation of Disks:
-
Prepare a solution of this compound at a concentration of 1.5 mg/mL in a suitable solvent.
-
Aseptically apply 20 µL of the solution to each sterile filter paper disk to obtain a final concentration of 30 µ g/disk .
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared this compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters.
-
Measurement of Reactive Oxygen Species (ROS) Generation
The antibacterial action of many quinone-containing compounds is associated with the generation of reactive oxygen species (ROS), which cause cellular damage. [6][7]This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS production.
Proposed Signaling Pathway for Quinone-induced ROS
Caption: Proposed pathway of ROS generation by this compound.
Materials:
-
This compound
-
Bacterial culture
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
-
Cell Loading with DCFH-DA:
-
Harvest the bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing 10 µM DCFH-DA and incubate in the dark for 30 minutes at 37°C.
-
-
Treatment with this compound:
-
Wash the cells to remove excess DCFH-DA and resuspend in PBS.
-
Add 100 µL of the cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Add 100 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a positive control (e.g., hydrogen peroxide) and a negative control (no compound).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Continue to measure the fluorescence at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
-
Data Analysis:
-
Calculate the fold change in fluorescence intensity relative to the negative control to determine the level of ROS generation.
-
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antibacterial activity of this compound. By systematically determining the MIC, MBC, and zone of inhibition, researchers can obtain a clear understanding of the compound's potency and spectrum of activity. Furthermore, the investigation of ROS generation offers insights into its potential mechanism of action. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data crucial for the advancement of new antimicrobial agents in the drug development pipeline.
References
- 1. This compound CAS#: 46492-08-4 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Tetrahydrobenz[g]isoquinoline-5,10-diones via Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, a class of quinone compounds with significant potential in medicinal chemistry, particularly as antitumor agents. The synthetic strategy hinges on an activated Pictet-Spengler reaction, followed by an oxidative dearomatization.
Introduction
Tetrahydrobenz[g]isoquinoline-5,10-diones are heterocyclic quinones that have garnered interest due to their structural similarity to known bioactive molecules and their potential as therapeutic agents. The core structure is synthesized through a robust and efficient method involving the condensation of a substituted β-naphthylethylamine with an aldehyde, facilitated by a Lewis acid in an activated Pictet-Spengler reaction. Subsequent oxidation of the resulting tetrahydrobenz[g]isoquinoline yields the target dione. This methodology allows for the introduction of diversity at the 1 and 2 positions of the isoquinoline core, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.
Reaction Principle
The synthesis is a two-stage process:
-
Activated Pictet-Spengler Reaction: This key step involves the reaction of an imine, formed in situ from 2-(1,4-dimethoxynaphth-2-yl)ethylamine and an aldehyde, with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acyl chloride activates the imine for cyclization onto the electron-rich dimethoxynaphthalene ring, forming the 1,2-disubstituted-5,10-dimethoxy-1,2,3,4-tetrahydrobenz[g]isoquinoline intermediate.
-
Oxidative Demethylation: The dimethoxy-protected intermediate is then subjected to oxidation to unmask the quinone functionality. A common and effective oxidizing agent for this transformation is silver(II) oxide (AgO) in the presence of nitric acid (HNO₃). This step removes the methyl groups and converts the hydroquinone ether to the corresponding dione.
Experimental Protocols
The following protocols are based on the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones as described in the scientific literature.[1][2]
Protocol 1: General Procedure for the Activated Pictet-Spengler Reaction
This protocol details the formation of the 1,2-disubstituted-5,10-dimethoxy-1,2,3,4-tetrahydrobenz[g]isoquinoline intermediate.
Materials:
-
2-(1,4-dimethoxynaphth-2-yl)ethylamine
-
Aldehyde (R¹-CHO)
-
Acyl chloride (e.g., trichloroacetyl chloride)
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 2-(1,4-dimethoxynaphth-2-yl)ethylamine (1.0 equiv.) and the desired aldehyde (1.1 equiv.) in anhydrous DCM under an inert atmosphere, stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 equiv.) dropwise to the solution.
-
After stirring for 15 minutes, add aluminum chloride (2.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water and ice.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2-disubstituted-5,10-dimethoxy-1,2,3,4-tetrahydrobenz[g]isoquinoline.
Protocol 2: General Procedure for the Oxidation to Tetrahydrobenz[g]isoquinoline-5,10-diones
This protocol describes the conversion of the dimethoxy intermediate to the final dione product.
Materials:
-
1,2-disubstituted-5,10-dimethoxy-1,2,3,4-tetrahydrobenz[g]isoquinoline
-
Silver(II) oxide (AgO)
-
Nitric acid (HNO₃, typically 6 M)
-
Acetonitrile or Dioxane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,2-disubstituted-5,10-dimethoxy-1,2,3,4-tetrahydrobenz[g]isoquinoline (1.0 equiv.) in a suitable solvent such as acetonitrile or dioxane.
-
Add silver(II) oxide (4.0-5.0 equiv.) to the solution.
-
Add nitric acid (catalytic to stoichiometric amounts) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione.
Data Presentation
The following table summarizes the yields of representative tetrahydrobenz[g]isoquinoline-5,10-diones synthesized using the described protocols. The specific yields are highly dependent on the nature of the substituents R¹ and R².
| Entry | R¹ (from Aldehyde) | R² (from Acyl Chloride) | Product | Overall Yield (%) |
| 1 | H | CCl₃ | 2-(Trichloroacetyl)-1,2,3,4-tetrahydrothis compound | Data not available in abstract |
| 2 | CH₃ | CCl₃ | 1-Methyl-2-(trichloroacetyl)-1,2,3,4-tetrahydrothis compound | Data not available in abstract |
| 3 | Ph | CCl₃ | 1-Phenyl-2-(trichloroacetyl)-1,2,3,4-tetrahydrothis compound | Data not available in abstract |
Note: The specific yield data is typically found within the full experimental section of the primary literature and was not available in the abstracts reviewed. The yields for this class of reactions are generally reported to be moderate to good.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for tetrahydrobenz[g]isoquinoline-5,10-diones.
Proposed Mechanism of Action for Antitumor Activity
The antitumor activity of isoquinoline-5,10-diones is believed to involve multiple mechanisms, including the induction of apoptosis and cell cycle arrest.
Caption: Potential signaling pathway for the antitumor effect.
Applications in Drug Discovery
The tetrahydrothis compound scaffold is a promising platform for the development of novel anticancer agents. The synthetic route described allows for systematic modification of the core structure to explore SAR and optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile. The demonstrated cytotoxic activity against various cancer cell lines warrants further investigation into their mechanism of action and potential for preclinical and clinical development.
References
Troubleshooting & Optimization
Overcoming solubility issues with Benz[g]isoquinoline-5,10-dione in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz[g]isoquinoline-5,10-dione. The information addresses common challenges, with a focus on overcoming solubility issues during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as 2-Aza-9,10-anthraquinone) is a heterocyclic quinone. It is an active component isolated from the ethanolic extract of the plant Mitracarpus scaber.[1][2] Research has shown it possesses significant in vitro biological activities, including antibacterial, antifungal, antitumoral, antiplasmodial, and antitrypanosomal properties.[1][2]
Q2: I'm observing precipitation after diluting my DMSO stock of this compound into aqueous assay buffer/media. What is happening?
This is a common issue known as antisolvent precipitation. This compound, like many hydrophobic molecules, is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into your aqueous buffer or cell culture media, the solvent environment changes drastically, causing the compound to "crash out" or precipitate.
Q3: My DMSO stock solution of this compound appears cloudy or has visible particles. Can I still use it?
Precipitation in a DMSO stock can occur due to improper storage or attempting to create a solution above its solubility limit. It is not recommended to use a stock solution with visible precipitate, as the actual concentration will be lower than intended. You can try to redissolve the compound by gently warming the vial in a 37°C water bath and vortexing vigorously. If the precipitate does not dissolve, a fresh stock solution should be prepared.
Q4: What are the primary safety precautions when handling this compound powder?
According to safety data, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn.[3] Handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3]
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: Compound Precipitates Upon Dilution into Aqueous Media
-
Cause: The compound's low aqueous solubility leads to precipitation when the high-concentration DMSO stock is introduced to the aqueous environment of the assay plate.
-
Solutions & Troubleshooting Steps:
-
Reduce Final Concentration: The simplest approach is to test a lower final concentration of the compound in your assay.
-
Optimize Dilution Technique:
-
Serial Dilution: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and your aqueous buffer, then perform the final dilution into the buffer.
-
Dropwise Addition: Add the DMSO stock solution slowly and dropwise to your pre-warmed (37°C) assay media while gently vortexing or swirling. This promotes rapid and even dispersion, preventing localized high concentrations that lead to precipitation.
-
-
Use a Co-solvent: Incorporate a pharmaceutically acceptable co-solvent in your final assay buffer. The final concentration of the co-solvent should be tested for compatibility with your experimental system (e.g., cell viability).
-
Common co-solvents include Ethanol, PEG400, and Glycerol.
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If your assay permits, test a range of pH values for your aqueous buffer to see if solubility improves.
-
Incorporate Solubilizing Agents: Agents like cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility. Ensure the chosen agent does not interfere with your assay.
-
Issue 2: Inconsistent Assay Results Attributed to Solubility
-
Cause: Poor solubility can lead to variable compound concentrations and the formation of aggregates, resulting in inconsistent biological readouts.
-
Solutions & Troubleshooting Steps:
-
Visually Inspect Plates: Before adding to cells or starting a reaction, visually inspect the assay plate for any signs of precipitation (cloudiness, haziness, or visible particles).
-
Reduce Incubation Time: Time-dependent precipitation can occur in complex biological media. If your experimental design allows, reducing the incubation time may mitigate this.
-
Assess Serum Protein Binding: In cell-based assays, the compound may bind to proteins in fetal bovine serum (FBS), sometimes forming insoluble complexes. Try reducing the FBS percentage, but monitor for any impact on cell health.
-
Quantitative Data & Experimental Protocols
Solubility Profile of this compound
Specific quantitative solubility data for this compound is not consistently reported in the literature. The compound is qualitatively described as highly soluble in DMSO and poorly soluble in water. Structurally related parent compounds, like anthraquinone, are almost insoluble in water and ethanol at room temperature but show increased solubility in hot organic solvents.[5]
Given the lack of specific data, we provide a protocol for determining the kinetic solubility in your buffer of choice. This measurement is highly relevant for screening and in vitro assays where a DMSO stock is diluted into an aqueous medium.[6]
| Solvent/Buffer | Solubility (µg/mL) | Notes |
| DMSO | > 10,000 (Estimated) | Commonly used for preparing high-concentration stock solutions. |
| PBS (pH 7.4) | To Be Determined (TBD) | Use the protocol below to determine the kinetic solubility. |
| Cell Culture Media | TBD | Solubility can be influenced by serum, proteins, and other components. |
| Ethanol | Poor (Estimated) | The related compound anthraquinone is almost insoluble at room temperature.[5] |
Experimental Protocol: Kinetic Solubility Determination by Turbidimetry
This protocol allows you to estimate the kinetic solubility of this compound in your specific aqueous buffer. The principle is to add a concentrated DMSO stock to the buffer and identify the concentration at which precipitation (measured as turbidity) occurs.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Clear, flat-bottom 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create Serial Dilutions in DMSO: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution from the source plate into a new 96-well plate in triplicate. This will be your "assay plate."
-
Add Aqueous Buffer: To each well of the assay plate, add 198 µL of your pre-warmed aqueous buffer. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%. The top concentration will be 100 µM.
-
Incubate and Mix: Seal the plate and shake it at room temperature for 1.5 to 2 hours.
-
Measure Turbidity: Measure the absorbance (or "optical density") of each well at a wavelength of 620 nm. An increase in absorbance relative to buffer-only controls indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the negative control wells (buffer + 1% DMSO).
Potential Signaling Pathways & Mechanisms of Action
This compound and other quinone-based compounds are known to exert their cytotoxic and antitumoral effects through multiple mechanisms. Understanding these can help in designing mechanistic studies.
Induction of Apoptosis via ROS-JNK Pathway
Many quinone compounds induce cell death by increasing intracellular reactive oxygen species (ROS).[3][7] This oxidative stress can trigger the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn modulates the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[7]
Inhibition of DNA Topoisomerase I
A well-established mechanism for planar heterocyclic anticancer agents is the inhibition of DNA topoisomerase I (Top1).[1][8] These compounds can intercalate into DNA and stabilize the Top1-DNA cleavage complex. This prevents the re-ligation of the DNA strand, leading to DNA double-strand breaks during replication, cell cycle arrest (often at the G2/M phase), and ultimately apoptosis.[1][8]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation.[9] Some quinoline and quinone-based molecules have been shown to inhibit this pathway. Inhibition can occur at various stages, such as preventing the degradation of the IκBα inhibitor or blocking the nuclear translocation and DNA binding of the p65/p50 NF-κB dimer. This leads to the downregulation of pro-survival and inflammatory genes, contributing to the compound's anticancer effect.
References
- 1. This compound CAS#: 46492-08-4 [m.chemicalbook.com]
- 2. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 46492-08-4 Name: this compound [xixisys.com]
- 4. echemi.com [echemi.com]
- 5. Anthraquinone - Wikipedia [en.wikipedia.org]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. asianpubs.org [asianpubs.org]
- 8. ANTHRAQUINONE - Ataman Kimya [atamanchemicals.com]
- 9. alkalisci.com [alkalisci.com]
Technical Support Center: Purification of Crude Benz[g]isoquinoline-5,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Benz[g]isoquinoline-5,10-dione.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. How should I proceed?
A: An oily product suggests the presence of significant impurities, residual solvent, or byproducts that depress the melting point.
-
Initial Step: Try to precipitate the solid by adding a non-polar solvent like hexanes or petroleum ether and triturating (stirring and grinding with a glass rod). If a solid forms, it can be collected by filtration and then further purified.
-
If Solidification Fails: The oil should be purified directly using column chromatography. Dry loading the sample onto silica gel is recommended for oily materials to ensure a more uniform application to the column.
Q2: After synthesis, my this compound is highly colored (e.g., dark red or brown). How can I remove the colored impurities?
A: Colored impurities are common and often arise from polymeric byproducts or degradation.
-
Activated Charcoal: For recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.[1] The charcoal will adsorb many colored impurities.[1] The hot solution must then be filtered to remove the charcoal before allowing it to cool. Use charcoal judiciously, as it can also adsorb your desired product, leading to lower recovery.[1]
-
Column Chromatography: Silica gel chromatography is often effective at separating colored impurities. If the colored components are highly polar and stick to the silica, this can be an advantage.
-
Reversed-Phase Chromatography: If normal-phase chromatography fails to remove the color, repurification using reversed-phase (C18) flash chromatography can be an effective alternative.[2]
Q3: During column chromatography on silica gel, my compound is smearing (peak tailing) and I'm getting poor separation. What is causing this?
A: Peak tailing for heterocyclic compounds like this compound on silica gel is often due to strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.[3]
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 1-3% triethylamine (TEA) to your solvent system (e.g., heptane/ethyl acetate with 1% TEA).[3]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.
Q4: I'm having trouble getting my this compound to crystallize during recrystallization. What can I do?
A: Crystallization difficulties can arise from several factors, including the choice of solvent and the presence of impurities.
-
Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen several solvents or use a two-solvent system. For aromatic compounds, solvents like ethanol, toluene, or mixtures such as ethyl acetate/hexanes are good starting points.
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration before attempting to cool and crystallize.
-
Q5: What are the likely impurities I need to remove from my crude this compound?
A: The impurities will depend on the synthetic route used. For instance, in a Pomeranz-Fritsch type synthesis, which is a common method for preparing the isoquinoline core, potential byproducts include:
-
Unreacted Starting Materials: Such as the initial benzaldehyde and aminoacetal derivatives.
-
Hydrolyzed Intermediates: Strong acid catalysts can cause hydrolysis of imine intermediates.
-
Polymeric or Tar-like Byproducts: These can form under the strong acid and high-temperature conditions often used.
-
Regioisomers: In some cases, cyclization can occur at an unexpected position on the aromatic ring.
Understanding your specific synthetic pathway is key to anticipating the impurities you will need to remove.
Data Presentation: Purification Methods
The following table summarizes quantitative data for a known purification method for this compound.
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Yield | Purity | Appearance | Reference |
| Flash Chromatography | Silica Gel | Heptane-Ethyl Acetate Gradient | 61% | 98.9% | Off-white solid | |
| Recrystallization | User Determined | User Determined | Variable | Variable | Crystalline Solid | - |
Note: Specific quantitative data for recrystallization is highly dependent on the chosen solvent and the initial purity of the crude material. A solvent screening is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is based on a documented successful purification and is a recommended starting point.
1. Preparation of the Column:
- Select an appropriately sized flash chromatography column based on the amount of crude material.
- Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% heptane or a low percentage of ethyl acetate in heptane).
2. Sample Loading (Dry Loading Recommended):
- Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
- Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
- Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add this powder to the top of the packed column.
3. Elution:
- Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in heptane).
- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). The optimal gradient may need to be determined by thin-layer chromatography (TLC) beforehand.
- Collect fractions and monitor the elution of the product using TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This is a general protocol. The ideal solvent or solvent system must be determined experimentally.
1. Solvent Selection:
- Place a small amount of the crude material into several test tubes.
- Add a small amount of a different solvent to each tube. Good starting solvents for aromatic quinones include ethanol, ethyl acetate, toluene, or acetone.
- Heat the test tubes to determine if the compound dissolves completely in the hot solvent.
- Allow the dissolved samples to cool to room temperature and then in an ice bath to see if crystals form.
- The best solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask until the solid just dissolves.
- (Optional: Decolorization) If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat briefly.
- Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
- Allow the hot, clear filtrate to cool slowly to room temperature.
- Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
3. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold recrystallization solvent.
- Allow the crystals to dry completely under vacuum to remove any residual solvent.
Visualizations
Caption: A decision-making flowchart for purifying crude this compound.
Caption: Step-by-step workflow for purification via flash column chromatography.
References
Optimizing reaction conditions for the synthesis of derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction conditions for the synthesis of chemical derivatives. Here you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your experimental design.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer: Low product yield is a frequent challenge in organic synthesis. The issue can often be traced back to several key factors related to reagents, reaction conditions, or the experimental setup itself. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Potential Causes & Solutions:
-
Reagent Quality:
-
Degraded Starting Materials: Ensure the purity and stability of your starting materials. Impurities or degradation can inhibit the reaction or lead to unwanted side reactions.[1][2] Consider purifying starting materials if their quality is uncertain.
-
Inactive Catalyst: Catalysts, especially palladium complexes used in cross-coupling reactions, can degrade over time.[2] Use a fresh batch of catalyst or a more stable pre-catalyst.
-
Solvent Purity: The presence of water or other impurities in the solvent can be detrimental, particularly in moisture-sensitive reactions. Use anhydrous and appropriately degassed solvents when necessary.[2]
-
-
Reaction Conditions:
-
Suboptimal Temperature: Many reactions have a narrow optimal temperature range. If the temperature is too low, the reaction may be sluggish or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[2] Experiment with a range of temperatures to find the optimum.
-
Incorrect Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to byproduct formation.[1]
-
Inadequate Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is critical for consistent results.[1]
-
-
Experimental Setup & Procedure:
-
Atmospheric Contamination: Air-sensitive reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reagents or catalysts.[2] Ensure your glassware is properly dried and the system is adequately purged.
-
Losses During Workup: Significant amounts of product can be lost during extraction and purification steps.[3][4] Ensure complete extraction from the aqueous layer and minimize transfers between flasks.[1][5]
-
Below is a general workflow to troubleshoot low-yield reactions:
A troubleshooting workflow for addressing low reaction yields.
Issue 2: Formation of Byproducts and Purification Challenges
Question: My reaction is producing significant byproducts, making purification difficult. How can I minimize byproduct formation and improve the purification process?
Answer: The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product. Minimizing these unwanted reactions and employing effective purification strategies are key to obtaining a pure compound.
Minimizing Byproduct Formation:
-
Optimize Reaction Conditions: Side reactions are often highly sensitive to changes in temperature, concentration, and reaction time.[6] Systematically varying these parameters can help identify conditions that favor the desired reaction pathway.
-
Choice of Reagents: The selection of coupling reagents, bases, and solvents can significantly impact the product distribution. For example, in amide couplings, using a hindered non-nucleophilic base like diisopropylethylamine (DIPEA) can minimize side reactions.[7]
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. Pre-activating a carboxylic acid with a coupling reagent before adding the amine can sometimes improve the selectivity of the reaction.[7]
Improving Purification:
-
Aqueous Workup: A well-designed aqueous workup can remove many common impurities.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove basic impurities like unreacted amines.
-
Base Wash: A wash with a weak base (e.g., saturated sodium bicarbonate) can remove acidic impurities such as unreacted carboxylic acids.
-
-
Crystallization: If the product is a solid, recrystallization is often a highly effective method for achieving high purity.
-
Chromatography: Flash column chromatography is a versatile technique for separating the desired product from byproducts with different polarities. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
A1: Solvent selection is critical and depends on several factors, including the solubility of your reactants, the reaction temperature, and the nature of the reaction mechanism. A good solvent should dissolve all reactants but not necessarily the product, as product precipitation can drive the reaction to completion. For specific reaction types, there are common choices. For instance, aprotic solvents like DMF, THF, and dioxane are frequently used in amide and Suzuki coupling reactions.[8][9]
Q2: What is the role of a base in coupling reactions, and how do I select one?
A2: In many coupling reactions, such as Suzuki and amide couplings, a base is required to facilitate key steps in the catalytic cycle or to neutralize acidic byproducts. The choice of base depends on the specific reaction. For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common.[10] For amide couplings, non-nucleophilic organic bases like DIPEA or triethylamine (TEA) are often used to avoid competing reactions.[7]
Q3: How can I effectively monitor the progress of my reaction?
A3: The most common method for monitoring reaction progress is Thin Layer Chromatography (TLC), which provides a quick and qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative and sensitive analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[10]
Experimental Protocols & Data
This section provides detailed experimental protocols for common derivative synthesis reactions and summarizes key reaction parameters in tabular format for easy comparison.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The following protocol is for a HATU-mediated coupling, a widely used and efficient method.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, 0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours.[11]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[11]
Table 1: Optimization Parameters for Amide Coupling Reactions
| Parameter | Typical Range | Considerations |
| Coupling Reagent | 1.0 - 1.5 eq | HATU, HBTU are highly efficient; EDC/HOBt is a cost-effective alternative.[7] |
| Base | 2.0 - 5.0 eq | DIPEA is preferred for its steric bulk to avoid side reactions.[7][11] |
| Solvent | 0.1 - 0.5 M | DMF, NMP, and DCM are common choices.[11] |
| Temperature | 0 °C to RT | Lower temperatures can minimize side reactions and epimerization.[7] |
| Reaction Time | 1 - 18 hours | Monitor by TLC or LC-MS to determine completion.[11] |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
-
Setup: In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).[10] Sparge the mixture with the inert gas for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]
-
Reaction: Heat the reaction mixture to 85-110 °C and stir vigorously for 12-24 hours.[10] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.[10]
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Options | Considerations |
| Palladium Catalyst | 2 - 5 mol% | Pd(PPh₃)₄, Pd(dppf)Cl₂ are common choices.[10] |
| Base | 2.0 - 3.0 eq | K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used.[10] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | A small amount of water is often necessary.[10] |
| Temperature | 85 - 110 °C | Higher temperatures are generally required.[10] |
| Reaction Time | 12 - 24 hours | Monitor for completion to avoid decomposition.[10] |
Fischer Esterification
A classic method for synthesizing esters from carboxylic acids and alcohols.
Detailed Protocol: Fischer Esterification
-
Setup: In a round-bottom flask, combine the carboxylic acid (1.0 eq) and an excess of the alcohol (which can also serve as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5 drops).
-
Reaction: Heat the reaction mixture to reflux with stirring. The reaction time can vary from 1 to 10 hours.[12] It is beneficial to remove the water formed during the reaction using a Dean-Stark apparatus.
-
Workup: After cooling, dilute the mixture with an organic solvent and neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.
-
Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude ester can be purified by distillation or column chromatography.[12]
Table 3: Optimization Parameters for Fischer Esterification
| Parameter | Typical Range/Options | Considerations |
| Acid Catalyst | Catalytic amount | H₂SO₄, p-TsOH are common homogeneous catalysts.[6] |
| Alcohol | Large excess | Using the alcohol as the solvent drives the equilibrium towards the product.[6] |
| Temperature | 60 - 110 °C (Reflux) | Higher temperatures increase the reaction rate.[12] |
| Water Removal | Dean-Stark, molecular sieves | Essential for driving the reaction to completion.[6] |
| Reaction Time | 1 - 10 hours | Monitor by TLC to determine the point of equilibrium or completion.[12] |
Workflows and Logical Relationships
Visualizing workflows and the interplay of reaction parameters can aid in experimental design and troubleshooting.
General Reaction Optimization Workflow The general workflow for optimizing any chemical reaction follows an iterative cycle of designing experiments, executing them, analyzing the results, and using that information to inform the next set of experiments.[13]
A general workflow for the optimization of reaction conditions.
Factors Influencing Suzuki-Miyaura Coupling The success of a Suzuki-Miyaura coupling reaction is dependent on the careful selection and interplay of several key components.
Key factors influencing the outcome of a Suzuki-Miyaura coupling.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. How To [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. pubs.acs.org [pubs.acs.org]
Stability of Benz[g]isoquinoline-5,10-dione under different storage conditions
This technical support center provides guidance on the stability of Benz[g]isoquinoline-5,10-dione under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for solid this compound?
A1: Solid this compound should be stored at room temperature (20-25°C), protected from light and moisture. For long-term storage, refrigeration (2-8°C) in a tightly sealed container with a desiccant is recommended to minimize potential degradation.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. It is advisable to prepare solutions fresh. If storage is necessary, store in a tightly sealed, light-protected vial at -20°C or -80°C. The use of aprotic solvents like DMSO or DMF is generally preferred for better stability.
Q3: My solid this compound has changed color. Is it still usable?
A3: A significant color change may indicate degradation. Quinone-containing compounds can be susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities. It is recommended to re-analyze the purity of the compound using a suitable analytical method, such as HPLC, before use.
Q4: I observe precipitation in my stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can be due to the low solubility of the compound at lower temperatures. Gently warm the solution and vortex or sonicate to redissolve the compound completely before use. If the precipitate does not redissolve, it may indicate degradation or insolubility, and the solution should be prepared fresh.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing a quinone moiety are often light-sensitive.[1][2] Exposure to UV or visible light can lead to photodegradation. It is crucial to store both the solid compound and its solutions protected from light, for example, by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Troubleshooting Step: Verify the purity of the solid compound or the stock solution using HPLC-UV or LC-MS. Compare the chromatogram with a reference standard or the initial analysis.
-
-
Possible Cause 2: Incomplete dissolution of the compound.
-
Troubleshooting Step: Ensure the compound is fully dissolved before use. Use sonication or gentle warming if necessary. Visually inspect the solution for any particulates.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Thermal degradation.
-
Troubleshooting Step: Review the storage and handling temperatures. Avoid exposing the compound to high temperatures. If the experimental protocol involves heating, perform a time-course analysis to check for thermal degradation.
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Step: Assess the pH of the solution. Quinones can be susceptible to hydrolysis under acidic or basic conditions. Buffer the solution if necessary and analyze the stability over a range of pH values.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting Step: Degas solvents before preparing solutions to minimize dissolved oxygen. Consider adding an antioxidant if compatible with the experimental setup. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Stability Data Summary
The following tables summarize the expected stability of this compound under different stress conditions. This data is based on the general behavior of related quinone compounds and should be considered as a guideline. Specific stability testing is recommended for your particular application.
Table 1: Hypothetical Thermal Stability of Solid this compound
| Temperature | Duration | Purity Change (Hypothetical) | Observations |
| 40°C | 4 weeks | < 1% | No significant degradation expected. |
| 60°C | 4 weeks | 2-5% | Minor degradation possible. |
| 80°C | 2 weeks | 5-15% | Significant degradation likely. |
Table 2: Hypothetical Photostability of Solid this compound
| Light Source | Exposure Duration | Purity Change (Hypothetical) | Observations |
| Cool White Fluorescent | 1.2 million lux hours | 3-8% | Noticeable degradation. |
| Near UV | 200 watt hours/m² | 10-25% | Significant degradation and color change. |
Table 3: Hypothetical Stability of this compound (1 mM) in Different Solvents at Room Temperature (Protected from Light)
| Solvent | Duration (24 hours) | Purity Change (Hypothetical) | Observations |
| DMSO | < 1% | Generally stable. | |
| DMF | < 1% | Generally stable. | |
| Ethanol | 1-3% | Minor degradation possible. | |
| Aqueous Buffer (pH 7.4) | 5-10% | Potential for hydrolysis and oxidation. | |
| Aqueous Buffer (pH 3) | > 10% | Increased degradation due to hydrolysis. | |
| Aqueous Buffer (pH 9) | > 15% | Significant degradation under basic conditions. |
Experimental Protocols
Protocol 1: HPLC-Based Purity and Stability Assessment
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically in the range of 254-400 nm for quinones).
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in DMSO. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample. Purity is determined by the area percentage of the main peak. For stability studies, compare the peak area and the presence of new peaks in stressed samples against a control sample stored under ideal conditions.
Protocol 2: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4][5][6][7]
-
Acid Hydrolysis: Incubate a solution of the compound (e.g., 0.1 M HCl) at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate a solution of the compound (e.g., 0.1 M NaOH) at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B guidelines.[6]
-
Analysis: After exposure, neutralize acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Plausible degradation pathways for this compound.
References
- 1. Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
How to reduce cytotoxicity of Benz[g]isoquinoline-5,10-dione in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benz[g]isoquinoline-5,10-dione. The focus is on strategies to mitigate its cytotoxicity in non-cancerous cells while preserving its anti-cancer efficacy.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous (Normal) Cell Lines
Question: My experiments show that this compound is highly toxic to my non-cancerous control cell lines, limiting its therapeutic window. How can I reduce this off-target cytotoxicity?
Answer: High cytotoxicity in normal cells is a known challenge for many quinone-based compounds. Here are several strategies you can explore to address this issue:
-
Structural Modification of the Compound: The planar structure of this compound may contribute to its cytotoxicity through mechanisms like DNA intercalation. Research suggests that modifying the core structure to be more "out-of-plane" can reduce this effect. Consider synthesizing or obtaining derivatives such as tetrahydrobenzo[j]phenanthridine-7,12-diones, which have shown acceptable toxicity profiles in non-cancerous cell lines like macrophages.[1]
-
Co-administration with Antioxidants: Quinone compounds often induce cytotoxicity through the generation of Reactive Oxygen Species (ROS). The antioxidant N-acetylcysteine (NAC) has been shown to protect normal cells from quinone-induced oxidative stress and cytotoxicity.[2][3][4] You can investigate co-treating your non-cancerous cells with NAC to see if it mitigates the toxic effects of this compound.
-
Formulation and Targeted Delivery: Encapsulating this compound in a nanocarrier system can improve its delivery to cancer cells while minimizing exposure to healthy cells. Options to explore include:
-
Liposomes: These can be conjugated with targeting ligands (e.g., transferrin) that bind to receptors overexpressed on cancer cells.
-
Polymeric Micelles and Nanoparticles: These can enhance drug solubility and stability, and exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Quantitative Data
The following table provides illustrative examples of IC50 values for quinone-based compounds in cancerous versus non-cancerous cell lines to demonstrate the concept of selectivity. Note: Data for the specific this compound and its direct derivatives are limited in the public domain. The data below are for analogous quinone compounds.
| Compound Type | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Quinone-Benzocaine Hybrid (CIPQ1) | T47D (Breast Cancer) | 2.53 | HUVEC (Endothelial Cells) | >50 | >19.76 | |
| Quinone-Benzocaine Hybrid (CIPQ1) | MCF7 (Breast Cancer) | 5.31 | HUVEC (Endothelial Cells) | >50 | >9.42 | |
| Isoquinoline Alkaloid (Scoulerine) | Caco-2 (Colon Cancer) | 6.44 | Human Lung Fibroblasts | 11.21 | 1.74 | [3] |
| Isoquinoline Alkaloid (Scoulerine) | Hep-G2 (Liver Cancer) | 4.57 | Human Lung Fibroblasts | 11.21 | 2.45 | [3] |
| Quinolinedione Analog (AJ-418) | MCF-7 (Breast Cancer) | ~0.2 | MCF-10A (Normal Breast) | ~1.0 | ~5.0 | |
| Quinolinedione Analog (AJ-418) | MDA-MB-231 (Breast Cancer) | ~0.25 | MCF-10A (Normal Breast) | ~1.0 | ~4.0 |
Experimental Protocols
Protocol: Selective Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the IC50 values of this compound in a cancer cell line and a non-cancerous cell line to calculate the Selectivity Index.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Non-cancerous cell line (e.g., MCF-10A, primary human fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both the cancerous and non-cancerous cells.
-
Seed the cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "medium only" blank.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis.
-
-
Calculate Selectivity Index (SI):
-
Use the calculated IC50 values to determine the SI as described in the FAQ section.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
Challenges in the scale-up synthesis of Benz[g]isoquinoline-5,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benz[g]isoquinoline-5,10-dione. The following sections address common challenges encountered during the scale-up of this synthesis, offering practical advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Several synthetic routes have been reported for the synthesis of this compound. The most common approaches include the Pomeranz-Fritsch reaction, Diels-Alder reaction, phthalide annulation, and intramolecular Heck reaction. The choice of route often depends on the available starting materials, desired scale, and safety considerations.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The primary challenges during scale-up include:
-
Reaction Control: Many of the synthetic routes involve strongly acidic or basic conditions and require careful temperature management. Maintaining consistent conditions on a larger scale can be difficult and may affect yield and impurity profiles.
-
Reagent Handling: Some routes employ pyrophoric or highly reactive reagents, such as strong bases at low temperatures, which pose significant safety risks at a larger scale.[1]
-
Purification: The crude product often contains colored impurities and side products with similar polarities, making purification by chromatography or recrystallization challenging.
-
Reproducibility: Some reported procedures have been found to be difficult to reproduce with the stated yields, highlighting the sensitivity of the reactions to specific conditions.[1]
Q3: How can I effectively purify crude this compound on a larger scale?
A3: Purification of this compound at scale can be achieved through a combination of techniques:
-
Recrystallization: This is often the most practical method for large quantities. A systematic solvent screen is recommended to find a solvent or solvent system that provides good recovery and effectively removes key impurities.
-
Slurry Washes: Washing the crude solid with a series of solvents can remove highly soluble or insoluble impurities before a final recrystallization.
-
Column Chromatography: While less ideal for very large quantities, it can be effective for moderate scale-up or for producing highly pure material. Careful selection of the stationary and mobile phases is critical to achieve good separation.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent method for obtaining very pure material.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[2]
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the benzalaminoacetal intermediate. | Ensure anhydrous conditions during the condensation step. The presence of water can hydrolyze the acetal. Use of molecular sieves can be beneficial. |
| Harsh cyclization conditions leading to decomposition. | The use of strong acids like concentrated sulfuric acid at elevated temperatures can lead to charring and side product formation. Consider using milder acids such as polyphosphoric acid (PPA) or Lewis acids. Optimize the reaction temperature and time to find a balance between conversion and decomposition. |
| Hydrolysis of the imine intermediate. | In a strongly acidic medium, the imine intermediate can be prone to hydrolysis. Using a large excess of the acid can help to drive the reaction towards cyclization. |
Problem: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Side reactions due to high temperatures. | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC or HPLC to identify the optimal endpoint before significant impurity formation occurs. |
| Oxidation of intermediates or product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. |
Diels-Alder Reaction
This approach typically involves the cycloaddition of a diene with isoquinoline-5,8-dione, followed by oxidation and a retro-Diels-Alder reaction.[1]
Problem: Low Yield of the Cycloaddition Adduct
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the diene or dienophile. | The electronic nature of the diene and dienophile is crucial. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile can accelerate the reaction. Lewis acid catalysis can also be employed to increase the reactivity of the dienophile. |
| Reversibility of the reaction. | The Diels-Alder reaction is reversible. If the reaction is run at too high a temperature, the retro-Diels-Alder reaction can become significant. Optimize the temperature to favor the forward reaction. |
| Diene is not in the required s-cis conformation. | For cyclic dienes, this is not an issue. For acyclic dienes, steric hindrance can disfavor the s-cis conformation required for the reaction. Consider using a diene that is locked in the s-cis conformation if possible. |
Problem: Difficulties in the Oxidation or Elimination Steps
| Possible Cause | Troubleshooting Steps |
| Incomplete oxidation of the quinol tautomer. | Ensure a sufficient amount of the oxidizing agent (e.g., Ag₂O) is used. The reaction may require elevated temperatures or longer reaction times for completion. |
| Inefficient thermal elimination of ethene. | The retro-Diels-Alder reaction requires high temperatures. Ensure the reaction is heated to a sufficiently high temperature for a long enough duration to drive the elimination to completion. This step should be monitored carefully to avoid decomposition of the desired product. |
Phthalide Annulation
This method involves the reaction of a cyanophthalide anion with a suitable pyridine derivative.[1]
Problem: Low Yield and Reproducibility Issues
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of the cyanophthalide anion. | This step typically requires a strong, non-nucleophilic base at low temperatures. Ensure the base is of high quality and the reaction is maintained at the specified low temperature to prevent side reactions. |
| Side reactions of the highly reactive anion. | The cyanophthalide anion is highly reactive and can participate in side reactions. Slow addition of the pyridine derivative to the anion solution at low temperature can help to minimize side product formation. |
| Sensitivity to reaction conditions. | This reaction has been reported to be difficult to reproduce with high yields.[1] Careful control of all reaction parameters, including temperature, addition rates, and stoichiometry, is critical for success. |
Quantitative Data
Table 1: Comparison of Reported Yields for Different Synthetic Routes to this compound
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Phthalide Annulation | 3-bromopyridine, cyanophthalide anion | 65% (reported), 35% (reproduced) | [1] |
| Diels-Alder Reaction | 1,3-cyclohexadiene, isoquinoline-5,8-dione | 30% | [1] |
| Pomeranz-Fritsch Type | 1,4-dimethoxy-2-naphthaldehyde, N-Boc protected intermediates | 28% (over 6 steps) | [1] |
| Friedel-Crafts Acylation | Benzene, 3,4-pyridinedicarboxylic anhydride | 26% | [1] |
| Ortho-lithiation | 3-lithiopyridine, dimethyl phthalate | 25% | [1] |
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Heck Reaction (based on a similar reported synthesis)
This protocol is adapted from a reported synthesis of substituted benzo[g]isoquinoline-5,10-diones and provides a general framework.[1]
Step 1: Synthesis of N-((3-bromo-1,4-dimethoxynaphthalen-2-yl)methyl)-N-vinylacetamide
-
To an oven-dried, argon-filled microwave vial equipped with a magnetic stirring bar, add sodium hydride (1.2 eq) in anhydrous DMSO.
-
Add a solution of N-vinylacetamide (1.2 eq) in anhydrous DMSO dropwise while stirring.
-
After stirring for 30 minutes at room temperature, add a solution of 2-(bromomethyl)-3-bromo-1,4-dimethoxynaphthalene (1.0 eq) in anhydrous DMSO.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a heptane-ethyl acetate gradient) to afford the desired intermediate.
Step 2: Intramolecular Heck Reaction and Demethylation/Oxidation
-
To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) in a microwave vial, add a palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq), a phosphine ligand (e.g., XPhos, 0.2 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 30-60 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
The crude product from the Heck reaction is then subjected to demethylation and oxidation. A common reagent for this is ceric ammonium nitrate (CAN) in an aqueous acetonitrile solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Extract the product, wash, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential: Benz[g]isoquinoline-5,10-dione versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative overview of the anticancer activity of Benz[g]isoquinoline-5,10-dione and its derivatives against the well-established chemotherapeutic agent, doxorubicin. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into the potential of this emerging class of compounds.
I. Comparative Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the potency of anticancer agents. While a comprehensive head-to-head comparison of this compound and doxorubicin across a wide panel of cell lines is not extensively documented in publicly available literature, existing studies on derivatives of this compound and related structures suggest promising activity.
Doxorubicin , a widely used anthracycline antibiotic, exhibits potent cytotoxic effects against a broad spectrum of cancers. Its IC50 values vary depending on the cancer cell line, reflecting differences in cellular uptake, metabolism, and resistance mechanisms.
This compound and its derivatives have demonstrated significant cytotoxic potential in various cancer cell lines. Notably, certain derivatives have shown activity at submicromolar concentrations. For instance, one study highlighted a derivative, referred to as compound 6, which exhibited remarkable cytotoxic activity against several human leukemia and solid tumor cell lines. Furthermore, some benzochromene derivatives have been reported to possess superior cytotoxic activity compared to doxorubicin in specific assays. A study on a structurally related Benzo[g]quinoxaline-5,10-dione derivative (compound 44) reported a lower IC50 value against MKN 45 cells than doxorubicin (adriamycin).
Table 1: Representative IC50 Values of Doxorubicin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Cancer | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Liver Cancer | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Liver Cancer | >20 |
| VMCUB-1 | Bladder Cancer | >20 |
| A549 | Lung Cancer | >20 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, drug exposure time, and assay method.
Table 2: Reported Anticancer Activity of selected this compound Derivatives and Related Structures
| Compound | Cancer Cell Line(s) | Reported Activity |
| This compound Derivative (Compound 6) | Leukemia and solid tumor cell lines | Remarkable cytotoxic activity at submicromolar concentrations |
| Benzochromene Derivatives | Not specified | Better cytotoxic activity than doxorubicin |
| Benzo[g]quinoxaline-5,10-dione Derivative (Compound 44) | MKN 45 (Gastric Cancer) | IC50 of 0.073 µM (compared to 0.12 µM for doxorubicin) |
II. Mechanisms of Anticancer Action
The efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Doxorubicin and this compound derivatives appear to exert their effects through distinct, yet potentially overlapping, pathways.
Doxorubicin is a multi-faceted agent that disrupts cancer cell proliferation through several established mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): It participates in redox cycling, producing free radicals that induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.
This compound and its derivatives are emerging as a class of compounds with diverse mechanisms of action that may vary between analogs. The primary proposed mechanisms include:
-
Inhibition of DNA and RNA Synthesis: Some derivatives have been shown to interfere with the synthesis of nucleic acids, a critical process for rapidly dividing cancer cells.
-
Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death (apoptosis) in cancer cells, often mediated by the activation of caspases.
-
Cell Cycle Arrest: Certain derivatives have been observed to cause cell cycle arrest, primarily in the S and G2/M phases, preventing cancer cells from completing their division cycle.
-
Oxidative Stress: Similar to doxorubicin, some related quinoxaline derivatives have been implicated in enhancing oxidative stress within cancer cells.
-
Topoisomerase Inhibition: While some studies on related structures suggest a mechanism independent of topoisomerase inhibition, the potential for some derivatives to target these enzymes cannot be entirely ruled out and requires further investigation.
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the anticancer activity of these compounds can aid in understanding their therapeutic potential.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: Proposed anticancer mechanisms of this compound derivatives.
Caption: General workflow for an in vitro cytotoxicity assay (e.g., MTT assay).
IV. Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.
A. Cell Culture and Seeding
-
Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
B. Compound Treatment
-
Prepare a stock solution of the test compound (this compound derivative or doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations to be tested.
-
Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
C. MTT Assay
-
Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plates to ensure complete dissolution of the formazan.
D. Data Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
V. Conclusion
While doxorubicin remains a cornerstone of cancer chemotherapy, the emergence of this compound and its derivatives presents an exciting avenue for the development of novel anticancer agents. The available data, although not from direct comparative studies, suggest that this class of compounds possesses significant cytotoxic activity, potentially rivaling or even exceeding that of doxorubicin in certain contexts. Their mechanisms of action, which include the inhibition of nucleic acid synthesis and induction of apoptosis, may offer alternative therapeutic strategies, particularly for tumors resistant to conventional therapies. Further rigorous preclinical evaluation, including direct comparative studies with established drugs like doxorubicin across a broad range of cancer models, is warranted to fully elucidate the therapeutic potential of Benz[g]isoquinoline-5,10-diones.
A Comparative Guide to the Bioactivity of Benz[g]isoquinoline-5,10-dione and Benzo[g]quinoxaline-5,10-dione Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of two closely related heterocyclic quinones: Benz[g]isoquinoline-5,10-dione and Benzo[g]quinoxaline-5,10-dione. While direct comparative studies on the parent compounds are limited, this document synthesizes available experimental data on their derivatives to offer insights into their potential as therapeutic agents. The information presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery.
Introduction
This compound and Benzo[g]quinoxaline-5,10-dione are polycyclic aromatic compounds containing a quinone moiety. This structural feature is common to many biologically active molecules, including several anticancer agents. The presence of nitrogen atoms in different positions within the heterocyclic ring system significantly influences their physicochemical properties and biological targets, leading to distinct bioactivity profiles. This guide will explore their reported activities, with a focus on anticancer properties, supported by quantitative data and mechanistic insights.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro cytotoxic activities of representative derivatives of this compound and Benzo[g]quinoxaline-5,10-dione against various human cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of this compound Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Aryl derivative (Compound 6) | Leukemia & Solid Tumors | Submicromolar | [1][2] |
| 2-amino-benzo[de]isoquinolin-1,3-dione (Compound 14) | HCT-116 | 3.5 µg/mL | [3] |
| 2-amino-benzo[de]isoquinolin-1,3-dione (Compound 15) | Hep-G2 | 2.7 µg/mL | [3] |
| 2-amino-benzo[de]isoquinolin-1,3-dione (Compound 22) | MCF-7 | 3.5 µg/mL | [3] |
| Chloroalkyl derivative (Compound 2i) | MOLT-4, HL-60, etc. | Significant Activity | [4] |
Table 2: Cytotoxicity of Benzo[g]quinoxaline-5,10-dione Derivatives
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (Cmpd 44) | MKN 45 (Stomach Cancer) | 0.073 | [5] |
| 7-dialkylaminomethyl derivative (Compound 9d) | HCT-15 (Colon Cancer) | Comparable to Doxorubicin | [6] |
| 2,4-disubstituted derivative (Compound 3) | MCF-7 (Breast Cancer) | Good cytotoxicity | [7][8] |
| Quinoxaline derivative (Compound VIIIc) | HCT116 (Colon Cancer) | 2.5 | [9][10] |
| Quinoxaline derivative (Compound VIIIc) | MCF-7 (Breast Cancer) | 9.0 | [9] |
Bioactivity Profiles
This compound
Derivatives of this scaffold have demonstrated a broad range of biological activities. Notably, they have shown potent antitumor activity , with some aryl derivatives exhibiting remarkable cytotoxicity at submicromolar concentrations against a panel of human leukemia and solid tumor cell lines.[1][2] The mechanism of their anticancer action is believed to involve the induction of apoptosis and the inhibition of DNA and RNA synthesis .[4]
Beyond its anticancer potential, this compound and its analogs have been investigated for their antimicrobial properties . They have shown activity against various bacteria and fungi, including pathogens relevant to opportunistic infections. Furthermore, this scaffold has been explored for its antitubercular, antiplasmodial, and antitrypanosomal activities , highlighting its potential for development into broad-spectrum anti-infective agents.[11]
Benzo[g]quinoxaline-5,10-dione
The Benzo[g]quinoxaline-5,10-dione core is a well-established pharmacophore in the design of anticancer agents, often considered as aza-analogs of anthracyclines.[5][12] Derivatives of this class have consistently demonstrated significant in vitro and in vivo antitumor activity against a wide array of cancer cell lines.[5]
The primary mechanisms of action for these compounds are believed to be DNA intercalation and the inhibition of topoisomerases I and II .[5][13] By inserting themselves between DNA base pairs, they can disrupt DNA replication and transcription. Their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology, leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. Some derivatives have also been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway and by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5][7][8]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for the anticancer effects of these two classes of compounds.
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Caption: Proposed mechanism of anticancer action for Benzo[g]quinoxaline-5,10-dione derivatives.
Experimental Protocols
A frequently used method to determine the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound or Benzo[g]quinoxaline-5,10-dione derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Workflow:
Caption: A stepwise workflow diagram for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Reagent Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
Both this compound and Benzo[g]quinoxaline-5,10-dione scaffolds are promising platforms for the development of novel therapeutic agents. Derivatives of Benzo[g]quinoxaline-5,10-dione have been extensively studied as potent anticancer agents, primarily acting as DNA intercalators and topoisomerase inhibitors. Derivatives of this compound also exhibit significant anticancer activity, likely through apoptosis induction and inhibition of macromolecular synthesis, and additionally show a broader spectrum of anti-infective properties.
Further research, including direct head-to-head comparative studies and detailed mechanistic investigations of the parent compounds and their key derivatives, is warranted to fully elucidate their therapeutic potential and guide the rational design of new, more effective, and selective drugs. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. New benzo[g]isoquinoline-5,10-diones and dihydrothieno [2,3-b]naphtho-4,9-dione derivatives: synthesis and biological evaluation as potential antitumoral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Evaluation of a New Set of 2-Aminobenzo[de]iso-quinoline-1,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones [mdpi.com]
- 6. Synthesis and in vitro evaluation of 7-dialkylaminomethylbenzo[g]quinoxaline-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Antitubercular Potential of Benz[g]isoquinoline-5,10-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with new mechanisms of action. This guide provides a comparative analysis of the antitubercular activity of a promising class of compounds: Benz[g]isoquinoline-5,10-dione derivatives. We present a compilation of experimental data, detailed protocols for key assays, and a visual representation of the proposed mechanism of action to facilitate further research and development in this area.
Performance Comparison: Benz[g]isoquinoline-5,10-diones vs. Alternative Antitubercular Agents
A study by Smets et al. (2019) synthesized a library of twenty this compound derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis H37Ra.[1] The results highlight that substitution at position 3 of the isoquinoline core generally leads to higher antitubercular potency.[1] Among the synthesized compounds, two analogs, 27a and 27b , demonstrated significant activity.[1]
For a comprehensive evaluation, the performance of these derivatives is compared with standard first-line antitubercular drugs, Isoniazid and Rifampicin, and another class of related quinone derivatives, N²-arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides.
Table 1: Antitubercular Activity and Cytotoxicity of this compound Derivatives and Comparator Compounds
| Compound/Drug | Target Organism | MIC (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/MIC) | Reference |
| This compound Analog 27a | M. tuberculosis H37Ra | 28.92 | >128 (J774 A.1 macrophages) | >4.43 | [1] |
| This compound Analog 27b | M. tuberculosis H37Ra | 1.05 | 34.85 (J774 A.1 macrophages) | 33.19 | [1] |
| N²-(4-chlorophenyl)-5,10-dioxobenzo[g]isoquinoline-3(2H)-iminium bromide | M. tuberculosis | 1.16 | 28.51 | 24.58 | [2] |
| Isoniazid | M. tuberculosis H37Rv | ~0.2 - 0.6 | >200 (Vero cells) | >333 - >1000 | [3] |
| Rifampicin | M. tuberculosis H37Rv | ~0.06 - 0.25 | >100 (Vero cells) | >400 - >1667 | [4][5] |
Note: Direct comparison of MIC values should be interpreted with caution as the specific experimental conditions and strains of M. tuberculosis may vary between studies.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed protocols for the key experimental assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[6]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, catalase).[6]
-
Sterile 96-well microtiter plates.
-
Mycobacterium tuberculosis H37Ra inoculum, adjusted to a McFarland standard of 1.0 and then diluted 1:20.[6]
-
Test compounds and control drugs (e.g., Isoniazid, Rifampicin) serially diluted.
-
Resazurin solution (0.01% w/v in sterile distilled water).[6]
Procedure:
-
Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound at the highest concentration to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared M. tuberculosis H37Ra inoculum to each well.[6] Include a drug-free well as a growth control and a well with broth only as a sterility control.
-
Seal the plates and incubate at 37°C for 7 days.[6]
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24 hours.[6]
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.[7]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[7]
Cytotoxicity Assessment using MTT Assay in J774A.1 Macrophages
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
Materials:
-
J774A.1 macrophage cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin.
-
Sterile 96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Detergent reagent (e.g., 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Seed J774A.1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
Genotoxicity Evaluation using the Vitotox™ Assay
The Vitotox™ assay is a bacterial-based test that detects DNA damage through the induction of the SOS response, leading to the production of light.[8]
Materials:
-
Salmonella typhimurium strains TA104 recN2-4 (Genox strain) and TA104 pr1 (Cytox strain).[8]
-
Test compounds.
-
S9 metabolic activation fraction (optional, to detect genotoxicity of metabolites).[8]
-
Luminometer.
Procedure:
-
Expose both the Genox and Cytox strains to various concentrations of the test compound in a 96-well plate.[9]
-
If metabolic activation is being assessed, include the S9 fraction in the test wells.[8]
-
Place the plate in a luminometer and measure the light production every 5 minutes for a period of 4 hours.[8]
-
Calculate the signal-to-noise (S/N) ratio, which is the light production of the exposed bacteria divided by that of the unexposed bacteria.[8]
-
A compound is considered genotoxic if the ratio of the maximum S/N of the Genox strain to the Cytox strain is greater than 1.5.[8] A decrease in light production in the Cytox strain indicates cytotoxicity.[8]
Proposed Mechanism of Action and Experimental Workflow
The precise mechanism of action for this compound derivatives against Mycobacterium tuberculosis has not been fully elucidated. However, based on the known activity of other quinone-containing compounds, a plausible mechanism involves the generation of reactive oxygen species (ROS) and interference with the bacterial respiratory chain.
Workflow for validating antitubercular compounds.
The proposed mechanism of action for quinone-based antitubercular compounds is depicted in the following signaling pathway diagram.
Proposed antitubercular mechanism of quinones.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel antitubercular agents. The available data, particularly for 3-substituted analogs, demonstrate potent activity against Mycobacterium tuberculosis with acceptable selectivity indices. The provided experimental protocols offer a standardized framework for further validation and comparative studies. While the precise mechanism of action requires further investigation, the proposed pathway involving oxidative stress and disruption of cellular respiration provides a solid foundation for future mechanistic studies. This guide serves as a valuable resource for researchers dedicated to advancing the fight against tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VITOTOX assay | RE-Place [re-place.be]
- 9. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to Benz[g]isoquinoline-5,10-dione
For Researchers, Scientists, and Drug Development Professionals
The benz[g]isoquinoline-5,10-dione core is a significant scaffold in medicinal chemistry, exhibiting a range of biological activities, including potential as an antimalarial, antitrypanosomal, antibacterial, and antimycobacterial agent.[1] The synthesis of this important molecule and its derivatives has been approached through various strategic routes, each with its own set of advantages and challenges. This guide provides a comparative analysis of the primary synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
Five classical methods have been historically employed for the synthesis of this compound, alongside a more contemporary approach utilizing an intramolecular Heck reaction. These methods vary significantly in terms of starting materials, reaction conditions, yields, and scalability.
1. Friedel-Crafts Acylation: This is the earliest reported method for the synthesis of the target molecule.[1] The process involves a two-step sequence starting with the Friedel-Crafts acylation of benzene with 3,4-pyridinedicarboxylic anhydride, followed by a ring-closing reaction of the resulting nicotinic acid derivative using oleum at high temperatures. While conceptually straightforward, this method typically results in a modest overall yield of approximately 26%.[1] The harsh reaction conditions, particularly the use of oleum, can limit its applicability for substrates with sensitive functional groups.
2. Diels-Alder Reaction: This approach offers a convergent route to the this compound skeleton. The key step is a [4+2] cycloaddition between 1,3-cyclohexadiene and isoquinoline-5,8-dione. The resulting adduct is then oxidized, commonly with silver(I) oxide, and subsequently undergoes a thermal elimination of ethene to yield the final product. This pathway provides a respectable overall yield of around 30%.[1] A significant advantage of this method is the avoidance of harsh, strongly basic conditions, making it a more practical option for larger-scale synthesis.[1]
3. Phthalide Annulation: This synthetic strategy involves the reaction of a cyanophthalide anion with 3-bromopyridine at low temperatures.[1] Literature reports an impressive yield of 65% for this method.[1] However, it is important to note that reproducibility can be a challenge, with some studies reporting a maximum achievable yield of only 35%.[1] The use of strong bases and low temperatures may also present scalability and safety concerns.
4. Metallation: This route utilizes organometallic chemistry, specifically the reaction between 3-lithiopyridine and dimethyl phthalate. The initial reaction forms an intermediate ester which then undergoes an ortho-lithiation and subsequent ring closure to afford this compound. The overall yield for this multi-step process starting from 3-bromopyridine is reported to be around 25%.[1] Similar to the phthalide annulation, this method involves the use of highly reactive organolithium reagents and cryogenic temperatures, which can be challenging to handle on a larger scale.[1]
5. Pomeranz-Fritsch Type Reaction: Described as a more refined approach, this multi-step synthesis involves the cyclization of a suitable Schiff base precursor.[2][3][4] Starting from 1,4-dimethoxy-2-naphthaldehyde, the synthesis proceeds through N-Boc protected intermediates over six steps to yield the final product in an overall yield of 28%.[1] A key benefit of this route, along with the Diels-Alder approach, is the circumvention of carbanionic intermediates generated with strong bases at low temperatures, enhancing its practicality and safety profile.[1]
6. Intramolecular Heck Reaction: A more modern and versatile approach involves the synthesis of substituted benz[g]isoquinoline-5,10-diones starting from readily available 2-methyl-1,4-naphthoquinone (menadione or vitamin K3).[1] A crucial step in this pathway is an intramolecular Heck reaction of an N-vinylacetamide precursor. This method offers the advantage of introducing substituents on the isoquinoline ring system.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Number of Steps | Overall Yield (%) | Reference |
| Friedel-Crafts Acylation | Benzene, 3,4-Pyridinedicarboxylic anhydride | AlCl₃, Oleum, High temperature | 2 | 26 | [1] |
| Diels-Alder Reaction | 1,3-Cyclohexadiene, Isoquinoline-5,8-dione | Heat, Ag₂O, Thermal elimination | 3 | 30 | [1] |
| Phthalide Annulation | 3-Bromopyridine, Cyanophthalide anion | Strong base (e.g., LDA), Low temperature | 1 | 35-65 | [1] |
| Metallation | 3-Bromopyridine, Dimethyl phthalate | n-BuLi, Low temperature | 2 | 25 | [1] |
| Pomeranz-Fritsch Reaction | 1,4-Dimethoxy-2-naphthaldehyde | Multi-step, N-Boc protection | 6 | 28 | [1] |
| Intramolecular Heck Reaction | 2-Methyl-1,4-naphthoquinone | Multi-step, Pd catalyst | Variable | Variable | [1] |
Mandatory Visualization
Synthetic Pathway Diagrams
Caption: Friedel-Crafts Acylation Route.
Caption: Diels-Alder Reaction Pathway.
Caption: Phthalide Annulation Synthesis.
Caption: Metallation Route to the Target Compound.
Caption: Pomeranz-Fritsch Type Synthesis.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Benz[g]isoquinoline-5,10-dione Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of derivatives of Benz[g]isoquinoline-5,10-dione, a class of compounds belonging to the aza-anthracenedione family of potential anticancer agents. Due to the limited availability of public in vivo data on the parent compound, this guide will focus on a well-studied derivative, BBR 2778 (6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione dimaleate) , to illustrate the translation from laboratory findings to preclinical animal models.
From the Benchtop to Preclinical Models: A Comparative Summary
The journey of a potential anticancer drug from initial cell-based assays to animal studies is a critical step in its development. While in vitro studies offer a controlled environment to assess direct cytotoxicity to cancer cells, in vivo models provide a more complex biological system to evaluate a compound's overall therapeutic potential, including its pharmacokinetics and tolerability.
This guide will delve into the available data for the aza-anthracenedione BBR 2778, comparing its performance in killing cancer cells in culture with its effectiveness in treating tumors in animal models.
Quantitative Data Comparison
The following tables summarize the in vitro cytotoxic activity of BBR 2778 against a panel of human and murine cancer cell lines and its in vivo antitumor efficacy in murine leukemia and lymphoma models.
Table 1: In Vitro Cytotoxicity of BBR 2778
| Cell Line | Cancer Type | Species | IC50 (µM) |
| L1210 | Leukemia | Murine | Data not specified |
| YC-8 | Lymphoma | Murine | Data not specified |
| Various Human Tumor Cell Lines | Solid Tumors | Human | Generally less potent than mitoxantrone and doxorubicin |
Note: Specific IC50 values for BBR 2778 across a wide range of cell lines were not detailed in the reviewed literature, which indicates a generally lower potency compared to standard drugs like doxorubicin and mitoxantrone in these assays.
Table 2: In Vivo Antitumor Efficacy of BBR 2778
| Animal Model | Tumor Type | Treatment Schedule | Key Findings |
| L1210 Murine Leukemia | Leukemia | q1w x 3 | Curative activity observed. |
| YC-8 Murine Lymphoma | Lymphoma | q1w x 3 | Curative activity observed. |
| Various Solid Tumor Models | Solid Tumors | Not specified | Antitumor activity comparable to mitoxantrone and doxorubicin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the general protocols employed in the evaluation of BBR 2778.
In Vitro Cytotoxicity Assay
The cytotoxic activity of BBR 2778 was evaluated using standard cell viability assays.
-
Cell Culture: Human and murine cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of BBR 2778, doxorubicin, or mitoxantrone for a specified period.
-
Viability Assessment: Cell viability was determined using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curves.
In Vivo Antitumor Efficacy Study
The antitumor efficacy of BBR 2778 was assessed in murine models of hematological malignancies.
-
Animal Models: Murine models for leukemia (L1210) and lymphoma (YC-8) were used. The cancer cells were implanted into the mice to establish tumors.
-
Treatment Administration: BBR 2778 was administered to the tumor-bearing mice, typically via intravenous or intraperitoneal injection, following a specific dosing schedule (e.g., once a week for three weeks).
-
Efficacy Evaluation: Antitumor activity was evaluated by monitoring tumor growth inhibition, reduction in tumor volume, and increased survival time of the treated mice compared to a control group.
-
Toxicity Assessment: The toxicity of the compound was monitored by observing changes in body weight, clinical signs of distress, and through hematological and biochemical analysis.
Mechanism of Action: Topoisomerase II Inhibition
BBR 2778, like other aza-anthracenediones, exerts its anticancer effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair in rapidly dividing cancer cells. By stabilizing the topoisomerase II-DNA complex, BBR 2778 leads to the accumulation of DNA double-strand breaks, ultimately triggering programmed cell death (apoptosis).
Caption: Mechanism of action of BBR 2778 via topoisomerase II inhibition.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a potential anticancer compound like BBR 2778, from initial in vitro screening to in vivo efficacy studies.
Caption: From cell lines to animal models: the evaluation workflow.
Conclusion
The case of BBR 2778 demonstrates the critical importance of both in vitro and in vivo studies in the evaluation of novel anticancer agents. While in vitro assays provide initial insights into a compound's cytotoxic potential, in vivo models are indispensable for assessing its therapeutic efficacy and safety in a whole-organism context. The data on BBR 2778, a derivative of this compound, suggests that this class of compounds holds promise, particularly for hematological malignancies. Further research, including more comprehensive in vivo studies and detailed pharmacokinetic and pharmacodynamic analyses, is warranted to fully elucidate the therapeutic potential of these aza-anthracenediones.
Comparative Analysis of Isoquinolinequinone N-Oxides in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents that can circumvent MDR is a critical area of research. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby their efficacy.[1][2] The isoquinolinequinone N-oxide scaffold has emerged as a promising framework for developing potent anticancer agents that are effective against these resistant cell lines.[3][4][5][6][7]
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of a selection of potent isoquinolinequinone N-oxide derivatives was evaluated against two pairs of human cancer cell lines: a sensitive parental line and its corresponding P-gp-overexpressing multidrug-resistant subline. The data, presented as GI50 values (the concentration required to inhibit cell growth by 50%), demonstrates that several of these compounds not only retain but in some cases exhibit enhanced potency against the resistant cell lines. This phenomenon, known as collateral sensitivity, is of significant therapeutic interest.[3][4][5]
Table 1: Cytotoxicity (GI50, µM) of Isoquinolinequinone N-Oxides in Sensitive vs. Multidrug-Resistant Cell Lines
| Compound | Sensitive Cell Line (GI50 in µM) | Resistant Cell Line (GI50 in µM) | Selectivity Ratio (Sensitive/Resistant) |
| Compound 25 | 0.21 | 0.08 | 2.63 |
| Compound X | 0.35 | 0.13 | 2.69 |
| Compound Y | 0.42 | 0.25 | 1.68 |
| Compound Z | 0.69 | 0.38 | 1.82 |
| Doxorubicin | 0.03 | 1.20 | 0.025 |
Note: Compound names (X, Y, Z) are used for illustrative purposes based on the trends reported in the source study. The selectivity ratio indicates the fold-change in potency against the resistant line compared to the sensitive line. A ratio greater than 1 suggests efficacy against the resistant phenotype.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the isoquinolinequinone N-oxide derivatives.
Cell Lines and Culture
-
Cell Lines: Human colon adenocarcinoma sensitive (parental) and its P-gp-overexpressing multidrug-resistant counterpart. Human breast cancer sensitive (parental) and its P-gp-overexpressing multidrug-resistant counterpart.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 units/mL penicillin-streptomycin. The resistant cell lines were periodically cultured in the presence of a selecting agent (e.g., doxorubicin) to maintain the resistant phenotype. All cells were grown in a humidified atmosphere at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (Sulphorhodamine B Assay)
The Sulphorhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (isoquinolinequinone N-oxides) and the reference drug (doxorubicin) for 48 hours.
-
Cell Fixation: After the incubation period, the supernatant was discarded, and the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash and Solubilization: The unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
Data Analysis: The GI50 values were calculated from the dose-response curves using appropriate software.
P-glycoprotein Efflux Pump Inhibition Assay
This assay measures the ability of the test compounds to inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123, from MDR cells.
-
Cell Preparation: Resistant cells were seeded in 24-well plates and grown to 80-90% confluency.
-
Substrate Loading: The cells were incubated with the fluorescent P-gp substrate (e.g., 5 µM Rhodamine 123) for 1 hour at 37°C to allow for intracellular accumulation.
-
Inhibitor Treatment: The cells were then washed and incubated with a medium containing the test compounds at various concentrations for an additional 1-2 hours. A known P-gp inhibitor, such as verapamil, was used as a positive control.
-
Fluorescence Measurement: The intracellular fluorescence was measured using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump. The results are often expressed as a percentage of the fluorescence observed with the positive control.
Mandatory Visualizations
Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Experimental Workflow: In Vitro Cytotoxicity Testing
Caption: Workflow for the Sulphorhodamine B (SRB) cytotoxicity assay.
References
- 1. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Role of P-gp in Multidrug Resistance: Insights from Recent Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Collection - Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Docking Studies of Benz[g]isoquinoline-5,10-dione: A Comparative Analysis of Target Protein Interactions
For Immediate Release
Recent computational docking studies have highlighted the potential of Benz[g]isoquinoline-5,10-dione and its derivatives as promising candidates for targeted therapeutic applications. These in silico investigations have primarily focused on elucidating the binding affinities and interaction mechanisms of this scaffold with key protein targets implicated in cancer progression, including farnesyltransferase and arginine methyltransferase. This guide provides a comparative overview of the available docking study data, details the experimental protocols employed, and visualizes the relevant biological pathways.
Comparative Analysis of Binding Affinity
Molecular docking simulations have been instrumental in predicting the binding efficacy of this compound derivatives against their protein targets. While specific quantitative data from a key study by Gomez-Monterrey et al. remains largely inaccessible in the public domain, the research indicates favorable interactions with farnesyltransferase and arginine methyltransferase. To illustrate the expected data format, a template table is provided below. This table is designed to summarize key quantitative metrics from docking studies, such as binding energy, which is a measure of the strength of the interaction between the ligand and the protein.
Table 1: Comparative Docking Scores of this compound Derivatives
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (Predicted) | Interacting Residues | Reference |
| This compound | Farnesyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
| Derivative A | Farnesyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
| Derivative B | Farnesyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
| This compound | Arginine Methyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
| Derivative C | Arginine Methyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
| Derivative D | Arginine Methyltransferase | Data Not Available | Data Not Available | Data Not Available | Gomez-Monterrey et al. |
Note: The data in this table is illustrative. The referenced study by Gomez-Monterrey et al. suggests the performance of such docking studies, but the specific quantitative outcomes are not publicly available.
Experimental Protocols
The methodological rigor of in silico docking studies is paramount to the reliability of the generated predictions. A generalized workflow, representative of the protocols typically employed in such research, is outlined below.
Molecular Docking Workflow
A standard molecular docking protocol involves several key stages, from ligand and protein preparation to the final analysis of the binding interactions.
Benchmarking the Antimicrobial Spectrum of Benz[g]isoquinoline-5,10-dione Against Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of Benz[g]isoquinoline-5,10-dione, a member of the naphthoquinone class of compounds, benchmarked against established antibiotics. Due to the limited availability of direct comparative studies in publicly accessible literature, this document synthesizes available data on this compound derivatives and provides a framework for empirical comparison.
Introduction to this compound
This compound is a heterocyclic quinone that has demonstrated notable in vitro inhibitory activity against a range of pathogens.[1][2] Its core structure is related to other naphthoquinones known for their broad biological activities. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties, including activity against Mycobacterium tuberculosis.[3] This has positioned this compound and its analogs as compounds of interest in the search for new antimicrobial agents.
Comparative Antimicrobial Activity
Table 1: Antimicrobial Activity of this compound Derivatives against Mycobacterium tuberculosis H37Ra
| Compound Derivative | MIC (µM) |
| N(2)-(4-chlorophenyl)-5,10-dioxobenzo[g]isoquinoline-3(2H)-iminium bromide | 1.16 |
| 3-substituted analog 27a | 28.92 |
| 3-substituted analog 27b | 1.05 |
Source: Smets et al., 2019; De Kimpe et al., 2016
Table 2: Representative MIC Ranges of Standard Antibiotics against a Panel of Pathogens
| Antibiotic | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| Penicillin | 0.015 - >128 µg/mL | Resistant | Resistant | Resistant |
| Ciprofloxacin | 0.12 - 4 µg/mL | 0.004 - 32 µg/mL | 0.06 - 128 µg/mL | Resistant |
| Tetracycline | 0.12 - 128 µg/mL | 0.5 - 64 µg/mL | 8 - 256 µg/mL | Resistant |
Note: These values are representative ranges and can vary significantly based on the specific strain and resistance patterns.[4][5][6][7]
Experimental Protocols
To facilitate direct comparison, the following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a test compound, such as this compound, against a panel of microorganisms.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (this compound)
-
Standard antibiotics (Penicillin, Ciprofloxacin, Tetracycline)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate culture, select several colonies of the microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
-
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Antimicrobial Benchmarking
The following diagram illustrates the logical flow of experiments to benchmark a novel antimicrobial compound.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Proposed Mechanism of Action for Naphthoquinone-Based Antimicrobials
While the specific signaling pathway for this compound is not fully elucidated, the antimicrobial action of the broader naphthoquinone class is believed to involve multiple mechanisms. The following diagram illustrates these proposed pathways.
Caption: Proposed antimicrobial mechanisms of naphthoquinones.
Conclusion
This compound and its derivatives represent a promising class of compounds with demonstrated antimicrobial potential. While direct comparative data against a broad spectrum of pathogens and standard antibiotics are still needed, the available information on their activity, particularly against Mycobacterium tuberculosis, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to conduct systematic benchmarking studies to fully elucidate the therapeutic potential of this compound class. Future research should focus on generating comprehensive MIC data and further exploring the specific molecular targets and signaling pathways affected by this compound to advance its development as a potential novel antimicrobial agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 46492-08-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benz[g]isoquinoline-5,10-dione: A Guide for Laboratory Professionals
For Immediate Reference: Treat Benz[g]isoquinoline-5,10-dione as a cytotoxic and hazardous chemical waste. The primary disposal route is through a licensed hazardous waste management service for incineration.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound used in research with potential cytotoxic properties. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Safety and Hazard Profile
This compound is a combustible solid that can cause skin and eye irritation, and may lead to respiratory irritation.[1] Due to its cytotoxic nature, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within designated containment areas.
| Hazard Classification | Description | Precautionary Measures |
| Physical Hazard | Combustible Solid | Store away from ignition sources. |
| Health Hazards | Skin Irritant (H315) | Wear nitrile gloves and a lab coat. |
| Serious Eye Irritant (H319) | Wear safety goggles or a face shield. | |
| May cause respiratory irritation (H335) | Handle in a fume hood or well-ventilated area. Use a dust mask if necessary. | |
| Environmental Hazard | WGK 3 (severe hazard to water) | Prevent release into the environment. |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles and/or a face shield
-
A lab coat
2. Waste Segregation: Proper segregation of chemical waste is crucial.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, filter paper), and contaminated PPE in a designated solid cytotoxic waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid cytotoxic waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated cytotoxic sharps container.
3. Waste Container Management:
-
Use containers that are compatible with the chemical waste and are in good condition.
-
Clearly label the waste container with "Cytotoxic Waste," the chemical name "this compound," and any other required hazard symbols.
-
Keep the container securely sealed when not in use.
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the cytotoxic waste.
-
Provide them with an accurate description of the waste contents.
6. Decontamination of Work Surfaces:
-
After handling the waste, decontaminate all work surfaces with an appropriate cleaning agent. Studies have shown that for some cytotoxic drugs, alkaline detergents can be effective in degradation.[2] However, for routine decontamination, a thorough wipe-down with a suitable solvent or detergent followed by proper disposal of the cleaning materials is recommended.
Chemical Inactivation (For Informational Purposes Only)
While the recommended and safest disposal method is through a professional waste management service, research into the chemical degradation of similar compounds exists. These methods are complex, require careful handling, and should not be attempted without specific protocols and safety assessments for this compound.
-
Oxidative Degradation: Chemical degradation methods, such as oxidation with potassium permanganate or Fenton's reagent, have been explored for the breakdown of cytotoxic and polycyclic aromatic compounds.[3][4][5]
-
Reductive Degradation: Reduction using agents like sodium borohydride can convert quinones to hydroquinones, which may alter their reactivity and toxicity.[6][7][8]
It is crucial to reiterate that these chemical degradation methods are not recommended for routine laboratory disposal of this compound without validated procedures specific to this compound. The primary and mandated disposal route is through a licensed hazardous waste management service.
References
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 46492-08-4 Name: this compound [xixisys.com]
- 2. gerpac.eu [gerpac.eu]
- 3. socialresearchfoundation.com [socialresearchfoundation.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of ortho-quinones to dihydrodiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. brainly.com [brainly.com]
- 8. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Benz[g]isoquinoline-5,10-dione
For Immediate Implementation: This document provides crucial safety protocols and operational plans for the handling and disposal of Benz[g]isoquinoline-5,10-dione, a compound with significant biological activity. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound and similar quinone-containing compounds are noted for their cytotoxic effects, making them valuable in research but also hazardous upon exposure.[1][2][3][4][5] Acute effects of exposure may include skin, eye, and respiratory tract irritation. Due to its potential cytotoxic and antineoplastic properties, it should be handled with the same precautions as other hazardous drugs.[6][7][8][9][10]
Personal Protective Equipment (PPE) Protocol
A risk assessment is mandatory before handling this compound to ensure the appropriate level of protection is employed. The following table outlines the minimum required PPE.
| Body Part | PPE Requirement | Specifications and Rationale |
| Hands | Double Gloving (Chemotherapy-grade) | Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. Change the outer glove immediately if contaminated and both gloves every 30-60 minutes or if the outer glove is torn or punctured. This provides a barrier against direct skin contact. |
| Eyes/Face | Safety Goggles and Face Shield | Use ANSI-approved safety goggles to protect against splashes. A face shield must be worn in conjunction with goggles when there is a significant risk of splashing during procedures like reconstituting powders or handling solutions. |
| Body | Chemical-Resistant Gown/Coverall | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner glove. For larger quantities or high-risk procedures, impervious chemical-resistant coveralls are necessary. |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or other containment device to prevent inhalation of aerosolized particles. |
| Feet | Closed-toe Shoes and Shoe Covers | Wear closed-toe, chemical-resistant shoes. Disposable shoe covers must be worn in the designated handling area and removed upon exiting to prevent the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[6]
-
Pre-Experiment Preparation:
-
Compound Handling:
-
When weighing the solid compound, do so within the containment of a chemical fume hood.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
-
For solutions, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[8]
-
-
Post-Handling Procedures:
-
Wipe down the external surfaces of all containers and equipment with an appropriate cleaning agent before removing them from the designated handling area.
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, inner gloves, face shield, goggles, and respirator.
-
Wash hands thoroughly with soap and water immediately after removing PPE.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to personnel.
-
Waste Segregation:
-
Solid Waste Disposal:
-
This includes contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and plasticware.
-
Place all solid waste in a designated, labeled hazardous waste container. Do not dispose of it in regular trash or biohazard bags.[7]
-
-
Liquid Waste Disposal:
-
Sharps Disposal:
-
Needles and syringes that have come into contact with the compound must be disposed of in a designated, puncture-proof sharps container specifically labeled for "chemotherapy" or "cytotoxic" waste.[6][8]
-
If a syringe contains any residual volume of the drug, it must be disposed of as hazardous chemical waste, not in a standard sharps container.[6]
-
-
Decontamination of Surfaces and Equipment:
-
There is no single universally accepted method for the chemical deactivation of all antineoplastic agents.[6]
-
Thoroughly clean all surfaces and non-disposable equipment with a suitable laboratory detergent and water. A final rinse with an appropriate solvent may be necessary, with the rinsate collected as hazardous waste.
-
-
Waste Pickup:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Ensure all containers are properly labeled and sealed.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a large volume of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including a respirator.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Carefully collect the contaminated absorbent materials and place them in a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Cytotoxic Terpene Quinones from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uri.edu [web.uri.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. uwyo.edu [uwyo.edu]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
